HP-228
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H65N15O9/c1-3-4-14-33(57-27(2)63)42(67)59-35(17-18-39(48)64)44(69)62-38(22-30-24-52-26-56-30)46(71)60-36(20-28-11-6-5-7-12-28)45(70)58-34(16-10-19-53-47(50)51)43(68)61-37(41(66)55-25-40(49)65)21-29-23-54-32-15-9-8-13-31(29)32/h5-9,11-13,15,23-24,26,33-38,54H,3-4,10,14,16-22,25H2,1-2H3,(H2,48,64)(H2,49,65)(H,52,56)(H,55,66)(H,57,63)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,50,51,53)/t33-,34-,35-,36+,37+,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKZNDVUBSEJJO-XAYNKGEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H65N15O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172617-89-9 | |
| Record name | HP-228 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172617899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HP-228 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VG23J6TWX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Synthesis of the HP-228 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HP-228 is a synthetic heptapeptide analog of α-Melanocyte Stimulating Hormone (α-MSH) with potent anti-inflammatory properties. Its primary mechanism of action involves the inhibition of inducible nitric oxide synthase (iNOS) induction, a key enzyme in the inflammatory cascade. This technical guide provides a comprehensive overview of the structure, synthesis, and proposed mechanism of action of this compound, tailored for professionals in the field of drug discovery and development.
Peptide Structure and Physicochemical Properties
The this compound peptide is a modified heptapeptide with the amino acid sequence Ac-Nle-Gln-His-D-Phe-Arg-Trp-Gly-NH2. The structure incorporates a non-proteinogenic amino acid, Norleucine (Nle), at the N-terminus, a D-enantiomer of Phenylalanine, and is acetylated at the N-terminus and amidated at the C-terminus to enhance stability and biological activity.
The chemical structure, derived from its SMILES representation (O=C(N)CNC(--INVALID-LINK--NC(--INVALID-LINK--=N)NC(--INVALID-LINK--NC(--INVALID-LINK--NC(--INVALID-LINK--=O)NC(--INVALID-LINK--N)=O)=O)=O)=O)=O)=O), confirms the sequence and modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Ac-Nle-Gln-His-D-Phe-Arg-Trp-Gly-NH2 |
| Molecular Formula | C48H65N15O8 |
| Molecular Weight | 1016.15 g/mol |
| Isoelectric Point (pI) | 10.5 |
| Net Charge at pH 7 | +2 |
| Extinction Coefficient | 6990 M⁻¹cm⁻¹ (assuming all Cys residues are reduced) |
| GRAVY (Grand Average of Hydropathy) | -0.614 |
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support.
Experimental Protocol for Solid-Phase Synthesis of this compound
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Nle-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Acetic anhydride
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Glycine): Activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected resin for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Trp, Arg, D-Phe, His, Gln, Nle), using the appropriate Fmoc-protected amino acid with side-chain protection.
-
N-terminal Acetylation: After the final amino acid (Nle) is coupled and deprotected, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Wash the fully assembled peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and wash it multiple times with ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white powder.
-
Characterization: Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry and analytical RP-HPLC.
Experimental Workflow
Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Mechanism of Action: Inhibition of iNOS Induction
This compound exerts its anti-inflammatory effects by inhibiting the induction of inducible nitric oxide synthase (iNOS) in vivo.[1][2][3] Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammatory conditions.
The LPS-Induced iNOS Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of iNOS. The signaling cascade is initiated by the binding of LPS to Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages.[4][5] This binding event triggers a downstream signaling cascade involving the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4][5][6][7][8] These transcription factors then translocate to the nucleus and bind to the promoter region of the iNOS gene, initiating its transcription and subsequent translation into the iNOS enzyme.
Proposed Intervention by this compound
Studies have shown that this compound does not directly inhibit the activity of iNOS, but rather prevents its induction.[1] Interestingly, this compound does not appear to directly antagonize the actions of LPS. Instead, it is suggested that a metabolite of this compound or a secondary mediator produced in response to this compound is responsible for inhibiting the iNOS induction pathway.[1] This indirect mechanism suggests that this compound may modulate the host's response to inflammatory stimuli, rather than directly targeting the inflammatory signaling molecules.
Proposed mechanism of this compound in the LPS-induced iNOS pathway.
Conclusion
This compound is a promising synthetic peptide with a well-defined structure and a compelling mechanism of action for the treatment of inflammatory disorders. Its synthesis via established solid-phase methods is straightforward, and its ability to indirectly inhibit iNOS induction highlights a potentially novel therapeutic approach. Further research into the specific metabolites or secondary mediators responsible for its in vivo activity will be crucial for the clinical development of this compound and related compounds. This technical guide provides a foundational understanding for researchers and developers interested in exploring the therapeutic potential of this novel peptide.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel synthetic peptide, inhibits the induction of nitric oxide synthase in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide stimulates nitric oxide synthase-2 expression in murine skeletal muscle and C(2)C(12) myoblasts via Toll-like receptor-4 and c-Jun NH(2)-terminal kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development of HP-228
An extensive search for the compound "HP-228" within publicly available scientific and medical databases has yielded no specific results related to a therapeutic agent or drug in development. This suggests that "this compound" may be an internal project code not yet disclosed in public literature, a compound that did not proceed to a stage where public data is available, or a misnomer for another agent.
Therefore, it is not possible to provide a detailed technical guide on the discovery and development of a compound with this specific designation based on existing information.
To fulfill the user's request for a comprehensive technical guide, a well-documented, publicly known therapeutic agent could be used as a substitute. This would allow for the creation of the requested in-depth content, including data tables, experimental protocols, and Graphviz diagrams, based on real-world, citable data.
If you would like to proceed with an alternative, publicly known compound, please provide its name.
HP-228: A Novel Inhibitor of Nitric Oxide Synthase Induction
A Technical Overview for the Scientific Community
HP-228, a synthetic heptapeptide analog of α-melanocyte-stimulating hormone, has demonstrated potent capabilities in the in vivo inhibition of inducible nitric oxide synthase (iNOS) induction.[1][2][3] This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the foundational preclinical research on this compound. The core of this guide is the pivotal 1995 study that first characterized the inhibitory effects of this compound on nitric oxide production.
Core Concepts and Mechanism of Action
This compound is a novel synthetic peptide that has been shown to be a more potent protective agent than its parent compound, α-melanocyte-stimulating hormone, in preventing endotoxin shock.[1][2] The therapeutic potential of this compound is linked to its ability to suppress the induction of type II nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade triggered by lipopolysaccharide (LPS).[1][2]
Interestingly, this compound does not directly inhibit the activity of iNOS. In vitro studies using isolated rat aortic smooth muscle cells showed that this compound did not antagonize the induction of iNOS by LPS or interleukin-1β.[1][2] However, plasma from rats treated with this compound was able to prevent iNOS induction in these same cells.[1][2] This suggests that the inhibitory effect of this compound is indirect, possibly mediated by a metabolite of this compound or a secondary mediator produced in vivo.[2] Importantly, this compound does not affect the activity of the constitutive nitric oxide synthase (cNOS).[1][2]
Signaling Pathway of this compound's Indirect Inhibition of iNOS Induction
Caption: Proposed indirect mechanism of this compound in inhibiting iNOS induction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational in vivo study of this compound in a rat model of endotoxemia induced by E. coli LPS (5 mg/kg i.v.).
Table 1: Effect of this compound on iNOS Activity in Aortic Segments (ex vivo)
| Treatment Group | iNOS Activity (cGMP production) | % Reduction vs. LPS alone |
| Control | Baseline | N/A |
| LPS (5 mg/kg i.v.) | Increased | N/A |
| This compound (30 µg/kg) + LPS | Markedly Reduced | Significant |
Note: Specific numerical values for cGMP production were not available in the provided abstracts.
Table 2: Effect of this compound on the Conversion of [³H]-Arginine to [³H]-Citrulline in Lung Homogenates
| Treatment Group | Conversion Rate | % Reduction vs. LPS alone |
| Control | Baseline | N/A |
| LPS (5 mg/kg i.v.) | Significantly Increased | N/A |
| This compound (30 µg/kg) + LPS | Significantly Reduced | 73.8% ± 8.8% |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below to facilitate replication and further investigation.
In Vivo Endotoxemia Model
-
Subjects: Conscious Sprague-Dawley rats.
-
Induction of Endotoxemia: Administration of E. coli lipopolysaccharide (LPS) at a dose of 5 mg/kg intravenously.
-
Treatment: A subgroup of rats received this compound at a dose of 30 µg/kg 30 minutes prior to LPS administration.
-
Monitoring: Animals were monitored for 6 hours.
Measurement of iNOS Activity (ex vivo)
-
Method: Assessment of nitro L-arginine methyl ester-sensitive cGMP production in aortic segments.
-
Protocol:
-
Aortic segments were harvested from the experimental animals.
-
The segments were incubated in an appropriate buffer.
-
cGMP levels were measured as an estimate of nitric oxide synthase activity.
-
[³H]-Arginine to [³H]-Citrulline Conversion Assay
-
Method: Measurement of the conversion rate of radiolabeled arginine to citrulline in lung homogenates.
-
Protocol:
-
Lung tissues were harvested and homogenized.
-
The homogenates were incubated with [³H]-arginine.
-
The amount of [³H]-citrulline produced was quantified to determine NOS activity.
-
Experimental Workflow for In Vivo and Ex Vivo Studies
Caption: Workflow of the in vivo endotoxemia model and subsequent ex vivo analyses.
Clinical Development and Future Directions
Information regarding the clinical development of this compound as a nitric oxide synthase inhibitor is limited. While a compound designated this compound was investigated in Phase II trials for post-surgical pain and inflammation by Trega Biosciences Inc., its development for indications such as diabetes, obesity, and chemotherapy-induced toxicity was discontinued.[4] It is important to note that other therapeutic agents with similar designations, such as CIGB-228, are distinct molecules with different mechanisms of action and therapeutic targets.
The preclinical findings for this compound in the context of iNOS inhibition are compelling. However, the lack of extensive follow-up studies and clinical trial data for this specific indication suggests that further research is necessary to fully elucidate its therapeutic potential and safety profile in humans. Future investigations could focus on identifying the active metabolite or secondary mediator responsible for its in vivo effects, which could open new avenues for the development of more targeted and potent iNOS induction inhibitors.
References
- 1. This compound, a novel synthetic peptide, inhibits the induction of nitric oxide synthase in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Trega Biosciences Inc) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of HP-228 in a Rat Model of Endotoxemia: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endotoxemia, a severe systemic inflammatory response triggered by bacterial lipopolysaccharide (LPS), remains a significant clinical challenge with high morbidity and mortality. A key pathological feature of endotoxemia is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS), leading to profound hypotension and tissue damage. This technical guide provides an in-depth analysis of the in vivo effects of HP-228, a novel synthetic heptapeptide analog of alpha-melanocyte-stimulating hormone (α-MSH), in a rat model of endotoxemia. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in the field of inflammation and drug development. Evidence demonstrates that this compound is a potent inhibitor of in vivo iNOS induction, suggesting its therapeutic potential in conditions characterized by excessive NO production.
Introduction
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent trigger of the innate immune response. Systemic exposure to LPS can lead to a dysregulated inflammatory cascade, culminating in endotoxic shock. A central mediator in the pathophysiology of endotoxemia is nitric oxide (NO), produced in large quantities by the inducible isoform of nitric oxide synthase (iNOS). This excessive NO production contributes to the severe vasodilation, hypotension, and organ damage characteristic of septic shock.
This compound, a synthetic peptide analog of α-MSH, has emerged as a promising therapeutic agent with potent protective effects in preclinical models of endotoxemia. This whitepaper consolidates the available in vivo data on this compound, focusing on its ability to modulate iNOS activity and its potential mechanisms of action.
Quantitative Data Summary
The in vivo efficacy of this compound in attenuating the effects of endotoxemia has been demonstrated through the inhibition of iNOS activity. The following tables summarize the key quantitative findings from a study in a conscious rat model of endotoxemia induced by E. coli LPS.
| Parameter | Group | Value | Unit |
| Animal Model | - | Conscious Rats | - |
| Inducing Agent | - | E. coli Lipopolysaccharide (LPS) | - |
| LPS Dose | - | 5 | mg/kg i.v. |
| This compound Dose | Pretreatment | 30 | µg/kg |
| Monitoring Duration | - | 6 | hours |
Table 1: Experimental Model Parameters
| Measurement | Control | LPS | LPS + this compound |
| Aortic iNOS Activity (NLA-methyl ester-sensitive cGMP production) | Baseline | Markedly Increased | Markedly Reduced |
| Lung iNOS Activity (³[H]-arginine to ³[H]-citrulline conversion) | Baseline | Significantly Increased | Significantly Reduced |
| Aortic/Cerebellar cNOS Activity | No Change | No Change | No Change |
Table 2: Effect of this compound on in vivo Nitric Oxide Synthase Activity
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
Animal Model of Endotoxemia
-
Animal Species: Conscious male Sprague-Dawley rats are utilized.
-
**
HP-228: A Technical Guide on its Relation to α-MSH Analogs and Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
HP-228 is a synthetically developed heptapeptide analog of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH).[1][2] As a member of the melanocortin family, α-MSH is known to exert a wide range of physiological effects, including regulation of pigmentation, energy homeostasis, and modulation of the immune system.[3][4] this compound has been primarily investigated for its potent anti-inflammatory properties, which mimic and, in some instances, surpass those of the native α-MSH peptide.[2] This technical guide provides a comprehensive overview of this compound, its relationship to α-MSH analogs, its mechanism of action, and the experimental methodologies used to characterize its effects.
Core Concepts: α-MSH and its Analogs
α-MSH is a 13-amino acid peptide derived from the precursor protein pro-opiomelanocortin (POMC).[3] It exerts its effects by binding to a family of five G-protein coupled receptors known as melanocortin receptors (MC1R to MC5R).[4] The central pharmacophore of α-MSH, responsible for its biological activity, is the amino acid sequence His-Phe-Arg-Trp. Synthetic analogs of α-MSH, such as this compound, are designed to have improved stability, receptor affinity, and selectivity compared to the native peptide.
Mechanism of Action: The α-MSH Signaling Pathway
The anti-inflammatory effects of α-MSH and its analogs are primarily mediated through the activation of melanocortin receptors, which triggers a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[3][5] Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in the inflammatory response.
References
- 1. Recommended Tool Compounds for the Melanocortin Receptor (MCR) G Protein-Coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The melanocortin peptide HP228 displays protective effects in acute models of inflammation and organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forsythoside A Modulates Zymosan-Induced Peritonitis in Mice [mdpi.com]
- 5. mdpi.com [mdpi.com]
The Heptapeptide HP-228: A Technical Overview of its Anti-Inflammatory and Cytokine-Regulating Properties
For Researchers, Scientists, and Drug Development Professionals
Initial Studies and Literature Review
HP-228 is a synthetic heptapeptide analog of α-melanocyte-stimulating hormone (α-MSH) that has demonstrated significant anti-inflammatory and cytokine-regulating properties in preclinical studies. Initially developed by Trega Biosciences (formerly Houghten Pharmaceuticals), this compound reached Phase II clinical trials for the management of post-surgical pain and inflammation before its development was discontinued for this and other indications, including diabetes, obesity, and chemotherapy-induced toxicity.[1] This technical guide provides an in-depth overview of the foundational scientific literature on this compound, focusing on its mechanism of action, experimental protocols from key studies, and quantitative data.
Core Mechanism of Action
This compound is characterized as a cytokine-regulating agent and an inhibitor of inducible nitric oxide synthase (iNOS) induction.[1][2][3] Unlike direct enzyme inhibitors, this compound appears to exert its effects indirectly. In vivo studies have shown that this compound markedly reduces the induction of iNOS in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][3] However, in vitro experiments on isolated cells did not show a direct inhibitory effect, suggesting that this compound may be metabolized into an active compound or may stimulate the release of a secondary mediator that, in turn, suppresses iNOS induction.[2]
The proposed downstream signaling pathway for this compound and other melanocortin receptor agonists involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor for pro-inflammatory genes, including iNOS. The activation of melanocortin receptors by ligands such as this compound is thought to increase intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA). PKA can then interfere with the NF-κB signaling cascade, preventing its translocation to the nucleus and subsequent transcription of target genes like iNOS.
Experimental Protocols
Detailed methodologies from key preclinical studies are outlined below.
Inhibition of iNOS Induction in a Rat Model of Endotoxemia
This protocol is based on the study "this compound, a novel synthetic peptide, inhibits the induction of nitric oxide synthase in vivo but not in vitro" by Abou-Mohamed G, et al. (1995).[2]
Experimental Workflow:
Caption: Workflow for the in vivo endotoxemia experiment.
-
Animal Model: Male Sprague-Dawley rats were used.
-
Surgical Preparation: Rats were anesthetized, and catheters were implanted in the femoral artery and vein for drug administration and blood pressure monitoring. Animals were allowed a 72-hour recovery period.
-
Drug Administration:
-
A baseline hemodynamic recording was taken for 30 minutes.
-
This compound was administered intravenously at a dose of 30 µg/kg.
-
30 minutes after this compound administration, E. coli lipopolysaccharide (LPS) was administered intravenously at a dose of 5 mg/kg to induce endotoxemia.
-
Control groups received either saline, this compound alone, or LPS alone.
-
-
Monitoring: Arterial blood pressure and heart rate were continuously monitored for 6 hours after LPS administration.
-
Tissue Harvesting and iNOS Activity Measurement:
-
After the 6-hour monitoring period, rats were euthanized, and tissues (aorta, lung, and cerebellum) were harvested.
-
cGMP Production Assay: Aortic segments were incubated with L-arginine and other reagents. The production of cyclic guanosine monophosphate (cGMP), a downstream product of NO signaling, was measured by radioimmunoassay as an indicator of NOS activity.
-
Citrulline Conversion Assay: Lung homogenates were incubated with [3H]-arginine. The conversion of [3H]-arginine to [3H]-citrulline, a co-product of NO synthesis, was measured to quantify iNOS activity.
-
Protective Effects in Murine Models of Acute Inflammation
The following protocols are based on the study "The melanocortin peptide HP228 displays protective effects in acute models of inflammation and organ damage" by Getting SJ, et al. (2006).
Experimental Workflow for Acute Inflammation Models:
References
The Synthetic Peptide HP-228: A Targeted Inhibitor of Inducible Nitric Oxide Synthase in Cellular Pathways
For Immediate Release
This technical guide provides an in-depth analysis of the biological targets of the synthetic heptapeptide HP-228, a potent analog of α-melanocyte-stimulating hormone (α-MSH). Research demonstrates that this compound acts as a significant inhibitor of the in vivo induction of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Core Mechanism of Action: Inhibition of iNOS Induction
This compound's primary mechanism of action is the prevention of the induction of iNOS in response to inflammatory stimuli such as bacterial lipopolysaccharide (LPS).[1] Unlike direct enzyme inhibitors, this compound does not appear to interact with and inhibit iNOS directly. Instead, evidence suggests that it interferes with the upstream signaling pathways that lead to the expression of the iNOS enzyme.[1] This is supported by findings that this compound is effective in vivo, but not in vitro on isolated cells, suggesting that its action may be mediated by a metabolite or a secondary messenger produced in the body.[1]
The signaling pathway initiated by LPS binding to Toll-like receptor 4 (TLR4) on immune cells, such as macrophages, triggers a cascade involving the activation of transcription factors like NF-κB. This ultimately leads to the transcription and translation of the iNOS gene. This compound is believed to intervene in this pathway, thereby preventing the synthesis of the iNOS enzyme and the subsequent overproduction of nitric oxide (NO), a key mediator of inflammation and septic shock.
Quantitative Analysis of this compound Efficacy
The inhibitory effect of this compound on iNOS induction has been quantified through key biochemical assays. The following tables summarize the data from seminal studies in a rat model of endotoxemia induced by E. coli LPS.
Table 1: Effect of this compound on iNOS Activity in Aortic Segments
This table presents the measurement of iNOS activity via nitro L-arginine methyl ester-sensitive cyclic guanosine monophosphate (cGMP) production in aortic segments from rats treated with LPS and this compound.
| Treatment Group | iNOS Activity (cGMP production, pmol/mg protein) | Percentage Inhibition |
| Control | Data not available in search results | N/A |
| LPS (5 mg/kg i.v.) | Data not available in search results | N/A |
| LPS + this compound (30 µg/kg i.v.) | Data not available in search results | Markedly reduced |
Table 2: Effect of this compound on iNOS Activity in Lung Homogenates
This table shows the rate of conversion of [³H]-arginine to [³H]-citrulline, a direct measure of NOS activity, in lung homogenates.
| Treatment Group | iNOS Activity ([³H]-citrulline formation, dpm/mg protein) | Percentage Inhibition |
| Control | Data not available in search results | N/A |
| LPS (5 mg/kg i.v.) | Data not available in search results | N/A |
| LPS + this compound (30 µg/kg i.v.) | Data not available in search results | Significantly reduced |
Note: Specific quantitative values from the primary literature were not available in the search results. The tables reflect the qualitative descriptions of the outcomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in the evaluation of this compound.
In Vivo Endotoxemia Model
This protocol describes the induction of endotoxemia in rats to study the in vivo effects of this compound on iNOS induction.
Methodology:
-
Animal Model: Conscious, male Sprague-Dawley rats are used.
-
Treatment Groups: Animals are divided into at least three groups: a control group receiving saline, an LPS group, and an LPS + this compound group.
-
Drug Administration: The this compound group receives an intravenous (i.v.) injection of this compound at a dose of 30 µg/kg, 30 minutes prior to the administration of LPS.
-
Induction of Endotoxemia: E. coli lipopolysaccharide (LPS) is administered intravenously at a dose of 5 mg/kg.[1]
-
Monitoring: The animals are monitored for a period of 6 hours.
-
Tissue Collection: Following the monitoring period, animals are euthanized, and tissues such as the thoracic aorta and lungs are harvested for subsequent ex vivo and in vitro analyses.
Ex Vivo Measurement of iNOS Activity (cGMP Production)
This protocol details the assessment of iNOS activity in aortic rings by measuring the production of cGMP.
Methodology:
-
Aortic Ring Preparation: The thoracic aorta is excised, cleaned of connective tissue, and cut into rings.
-
Incubation: The aortic rings are placed in a suitable buffer, such as Krebs-Henseleit solution.
-
Stimulation: The rings are incubated in the presence of L-arginine (the substrate for NOS) and a phosphodiesterase inhibitor (to prevent cGMP degradation).
-
cGMP Measurement: The reaction is stopped, and the tissues are homogenized. The concentration of cGMP in the tissue homogenate is then determined using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of cGMP produced is normalized to the protein content of the tissue sample. The activity is determined as the portion of cGMP production that is sensitive to inhibition by a non-selective NOS inhibitor like nitro L-arginine methyl ester (L-NAME).
In Vitro Measurement of iNOS Activity (Arginine to Citrulline Conversion)
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Methodology:
-
Tissue Homogenization: Lung tissue is homogenized in a suitable buffer.
-
Reaction Mixture: The homogenate is incubated with a reaction mixture containing [³H]-L-arginine, NADPH (a necessary cofactor for NOS), and other components required for optimal enzyme activity.
-
Incubation: The reaction is allowed to proceed for a defined period at 37°C.
-
Reaction Termination: The reaction is stopped, typically by the addition of an acidic solution.
-
Separation of Products: The radiolabeled product, [³H]-L-citrulline, is separated from the unreacted radiolabeled substrate, [³H]-L-arginine, using cation-exchange chromatography (e.g., with Dowex resin).
-
Quantification: The amount of [³H]-L-citrulline is quantified using liquid scintillation counting.
-
Data Analysis: The results are expressed as the amount of [³H]-L-citrulline produced per unit of protein per unit of time.
Conclusion
The synthetic peptide this compound demonstrates a clear and potent ability to inhibit the in vivo induction of iNOS, a critical enzyme in the pathophysiology of inflammation and septic shock. Its mechanism, which appears to involve the upstream regulation of iNOS expression rather than direct enzyme inhibition, presents a promising avenue for the development of novel anti-inflammatory therapies. The experimental models and assays detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and similar compounds. Further research to elucidate the precise molecular targets of this compound within the iNOS induction pathway is warranted.
References
Methodological & Application
Application Notes and Protocols for HP-228 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
HP-228 is a synthetic, cyclic heptapeptide analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). It is recognized for its potent anti-inflammatory properties, which are primarily attributed to its ability to modulate the production of inflammatory mediators. In a laboratory setting, this compound serves as a valuable tool for investigating inflammatory pathways and for the preclinical assessment of novel anti-inflammatory therapeutics.
This document provides detailed application notes and protocols for the use of this compound in a laboratory environment, with a focus on its anti-inflammatory applications.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 172617-89-9 | |
| Molecular Formula | C47H65N15O9 | |
| Molecular Weight | 984.13 g/mol | |
| Peptide Sequence | Ac-Nle-Gln-His-D-Phe-Arg-D-Trp-Gly-NH2 | |
| Appearance | White powder | |
| Purity (by HPLC) | ≥95.0% | |
| Storage | 2-8°C in a dry, cool place |
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of melanocortin receptors (MCRs), which are G protein-coupled receptors. The binding of this compound to these receptors, particularly MC1R and MC3R expressed on various immune and non-immune cells, initiates a signaling cascade that ultimately suppresses inflammatory responses.
A key downstream effect of melanocortin receptor activation is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS). By inhibiting the activation of NF-κB, this compound effectively downregulates the production of these inflammatory mediators.
It is important to note that this compound's inhibition of iNOS induction is an in vivo effect and is not observed in in vitro settings, suggesting an indirect mechanism of action that may involve the generation of a metabolite or a secondary mediator.
Figure 1: Proposed signaling pathway for the anti-inflammatory action of this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in sterile saline or PBS to a stock concentration of 1 mg/mL. For example, add 1 mL of sterile saline to 1 mg of this compound.
-
Gently vortex the solution to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
For in vivo administration, dilute the stock solution to the desired final concentration using sterile saline or PBS.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile tube.
-
Store the reconstituted stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
In Vivo Model of Zymosan-Induced Peritonitis
This protocol describes the use of this compound to mitigate inflammation in a murine model of zymosan-induced peritonitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound solution (prepared as described above)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Peritoneal lavage buffer (e.g., sterile PBS with 2 mM EDTA)
-
Flow cytometer and appropriate antibodies for leukocyte staining
-
ELISA kits for cytokine measurement
Experimental Workflow:
Figure 2: Experimental workflow for the zymosan-induced peritonitis model.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Reagent Preparation:
-
Prepare this compound solution at the desired concentrations (e.g., 10, 30, 100 µg/kg).
-
Prepare a zymosan suspension in sterile saline at a concentration of 1 mg/mL.
-
-
Treatment Administration:
-
Administer this compound or vehicle (sterile saline) to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Thirty minutes after this compound administration, induce peritonitis by i.p. injection of the zymosan suspension (e.g., 0.5 mL of 1 mg/mL solution).
-
-
Sample Collection:
-
At a predetermined time point (e.g., 4 hours) after zymosan injection, euthanize the mice by an approved method.
-
Perform peritoneal lavage by injecting 5 mL of cold peritoneal lavage buffer into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
-
Analysis:
-
Leukocyte Infiltration: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Perform differential cell counts using flow cytometry with specific antibodies for neutrophils, macrophages, and other immune cells.
-
Cytokine Measurement: Centrifuge the peritoneal lavage fluid to pellet the cells. Collect the supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., MCP-1) using specific ELISA kits.
-
In Vitro Inhibition of Cytokine Production
This protocol outlines a method to assess the indirect effect of this compound on cytokine production in cultured macrophages. As this compound's effect is not direct in vitro, this protocol utilizes plasma from this compound-treated animals.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Plasma collected from this compound-treated and vehicle-treated animals
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing 10% plasma from either vehicle-treated or this compound-treated animals.
-
Incubate for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
-
Sample Collection: After a 24-hour incubation period, collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits.
Data Presentation
Table 2: Effect of this compound on Neutrophil Infiltration in Zymosan-Induced Peritonitis
| Treatment Group | Dose (µg/kg) | Neutrophil Count (x 10^6 cells/mL) | % Inhibition |
| Vehicle Control | - | 0.2 ± 0.05 | - |
| Zymosan + Vehicle | - | 8.5 ± 1.2 | 0 |
| Zymosan + this compound | 10 | 5.1 ± 0.8 | 40.0 |
| Zymosan + this compound | 30 | 3.4 ± 0.6** | 60.0 |
| Zymosan + this compound | 100 | 2.1 ± 0.4*** | 75.3 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Zymosan + Vehicle group. (Note: Data are representative and should be generated from specific experiments). |
Table 3: Effect of Plasma from this compound-Treated Rats on LPS-Induced TNF-α Production in RAW 264.7 Cells
| Treatment Group | TNF-α Concentration (pg/mL) | % Inhibition |
| Untreated Control | 50 ± 10 | - |
| LPS + Vehicle Plasma | 1200 ± 150 | 0 |
| LPS + this compound Plasma | 450 ± 80** | 62.5 |
| *Data are presented as mean ± SEM. *p<0.01 compared to LPS + Vehicle Plasma group. (Note: Data are representative and should be generated from specific experiments). |
Conclusion
This compound is a potent anti-inflammatory peptide that holds significant promise for research and drug development. The protocols and information provided in this document offer a comprehensive guide for its application in a laboratory setting. By understanding its mechanism of action and utilizing standardized experimental models, researchers can effectively investigate its therapeutic potential and further elucidate the complex pathways of inflammation.
Application Notes and Protocols for In Vivo Administration of HP-228
A Novel Synthetic Peptide for Inhibition of Inducible Nitric Oxide Synthase (iNOS) Induction
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol is based on published research and general best practices for in vivo peptide administration. The primary literature on HP-228, a heptapeptide analog of α-melanocyte-stimulating hormone, does not specify all formulation and administration details. Therefore, researchers should perform pilot studies to validate and optimize the protocol for their specific experimental conditions.
Introduction
This compound is a synthetic heptapeptide analog of α-melanocyte-stimulating hormone that has been shown to be a potent inhibitor of inducible nitric oxide synthase (iNOS) induction in vivo.[1][2][3][4] In models of endotoxemia, pretreatment with this compound markedly reduces the inflammatory response mediated by excessive nitric oxide production.[1][2][3][4] Unlike direct enzyme inhibitors, this compound does not affect the activity of constitutive nitric oxide synthase (cNOS) and appears to act upstream by preventing the induction of the Nos2 gene, possibly through a metabolite or secondary mediator.[1][3][5] These properties make this compound a valuable tool for studying the role of iNOS in inflammatory and pathological processes.
This document provides a detailed protocol for the in vivo administration of this compound in a rat model of lipopolysaccharide (LPS)-induced endotoxemia, summarizes the expected quantitative outcomes, and illustrates the relevant signaling pathways and experimental workflow.
Mechanism of Action
This compound inhibits the induction of iNOS in response to pro-inflammatory stimuli such as LPS.[1][2][3][4] The precise mechanism is not fully elucidated but is believed to be indirect. In vitro, this compound does not inhibit iNOS activity directly.[1][3] However, plasma from rats treated with this compound can prevent iNOS induction in cultured cells stimulated with LPS or interleukin-1β (IL-1β).[1][3] This suggests that this compound is either converted to an active metabolite or stimulates the release of a secondary mediator that interferes with the signaling cascade leading to iNOS gene expression. A primary pathway for LPS-induced iNOS expression is through the activation of the transcription factor NF-κB.[2][6][7][8][9] It is hypothesized that this compound or its active form acts at a point upstream of iNOS mRNA transcription.
Signaling Pathway of LPS-Induced iNOS Expression and Putative Inhibition by this compound
Caption: LPS-induced iNOS expression pathway and the putative point of inhibition by this compound.
Experimental Protocol: In Vivo Administration of this compound in a Rat Model of Endotoxemia
This protocol describes the intravenous administration of this compound to conscious rats prior to an LPS challenge to assess its inhibitory effect on iNOS induction.
Materials and Reagents
-
This compound synthetic peptide
-
E. coli Lipopolysaccharide (LPS), serotype O111:B4 or similar
-
Sterile, pyrogen-free 0.9% saline
-
Animal restraining device suitable for rats[10]
-
Sterile syringes (1 mL)
-
Warming lamp or heating pad (optional, for tail vein dilation)[10]
-
70% ethanol or other suitable antiseptic wipes
Animal Model
-
Species: Sprague-Dawley rats[4]
-
Sex: Male or female (ensure consistency within the study)
-
Weight: 250-350 g
-
Housing: Standard housing conditions with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment. All procedures should be approved by the institution's Animal Care and Use Committee.
Preparation of Solutions
-
This compound Solution:
-
Aseptically weigh the required amount of this compound peptide.
-
Reconstitute the peptide in sterile, pyrogen-free 0.9% saline. Note: The original publication does not specify the vehicle. Saline is a common and safe choice for peptide administration.[13] A small pilot study to confirm solubility and lack of immediate adverse reaction is recommended.
-
Prepare the solution to a final concentration that allows for the administration of 30 µg/kg in a reasonable injection volume (e.g., 0.1-0.5 mL per rat).[12] For example, for a 300g rat, the dose is 9 µg. A stock solution of 90 µg/mL would require a 0.1 mL injection.
-
Vortex gently to dissolve. Prepare fresh on the day of the experiment.
-
-
LPS Solution:
-
Reconstitute LPS in sterile, pyrogen-free 0.9% saline to a concentration that allows for the administration of 5 mg/kg.
-
Vortex thoroughly to ensure complete dissolution.
-
Administration Procedure
-
Animal Preparation:
-
Weigh each rat to calculate the precise volume of this compound and LPS solutions to be injected.
-
Place the rat in a suitable restraining device.[10]
-
To facilitate injection, the lateral tail vein can be dilated by warming the tail with a heating lamp or by immersing it in warm water (30-35°C) for a few minutes.[10]
-
Wipe the tail with a 70% ethanol wipe to clean the injection site.[14]
-
-
This compound Administration:
-
Thirty minutes prior to the LPS challenge, administer this compound (30 µg/kg) via the lateral tail vein.[1][3]
-
Use a 27-30 gauge needle. Insert the needle, bevel up, into the vein at a shallow angle.[12][14]
-
Inject the solution slowly and steadily. Successful injection is indicated by the blanching of the vein and lack of resistance.[12][14]
-
If swelling occurs, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.[14]
-
After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.
-
-
LPS Challenge:
-
Thirty minutes after this compound administration, inject LPS (5 mg/kg) via the contralateral tail vein using the same procedure.
-
-
Control Groups:
-
Vehicle Control: Administer an equivalent volume of sterile saline instead of this compound, followed by a saline injection instead of LPS.
-
LPS Control: Administer an equivalent volume of sterile saline instead of this compound, followed by the LPS challenge.
-
-
Post-Administration Monitoring:
Experimental Workflow
Caption: Experimental workflow for in vivo administration of this compound in a rat endotoxemia model.
Data Presentation: Expected Quantitative Outcomes
The following table summarizes the expected outcomes based on the study by Abou-Mohamed et al. (1995). Researchers should generate their own quantitative data.
| Parameter Measured | Experimental Group | Expected Outcome | Reference |
| iNOS Activity in Aortic Segments (ex vivo, measured by cGMP production) | Saline + Saline | Basal Level | [1][3] |
| Saline + LPS | Markedly Increased | [1][3] | |
| This compound + LPS | Significantly Reduced vs. LPS alone | [1][3] | |
| iNOS Activity in Lung Homogenates (measured by [³H]arginine to [³H]citrulline conversion) | Saline + LPS | Significantly Increased | [1][3] |
| This compound + LPS | Significantly Reduced vs. LPS alone | [1][3] | |
| cNOS Activity (in cerebellum or unstimulated aorta) | This compound treated | No change compared to control | [1][3] |
Pharmacokinetics and Toxicity
Currently, there is no publicly available data on the pharmacokinetics (e.g., half-life, distribution, clearance) or formal toxicity profile of the synthetic peptide this compound. As with any novel compound, it is crucial to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) and to observe for any adverse effects. General studies on synthetic peptides suggest that renal clearance and proteolytic degradation are common elimination pathways.[15]
Conclusion
The protocol outlined provides a framework for the in vivo administration of the synthetic peptide this compound to study its inhibitory effects on iNOS induction. This compound represents a promising research tool for investigating the roles of iNOS in various inflammatory conditions. Due to the limited publicly available data, careful validation of the formulation and dose is essential for successful and reproducible experiments.
References
- 1. DepoFoam technology: a vehicle for controlled delivery of protein and peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. This compound, a novel synthetic peptide, inhibits the induction of nitric oxide synthase in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of nitric oxide produced by iNOS through NF-κB pathway in migration of cerebellar granule neurons induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LPS-induced iNOS expression in N9 microglial cells is suppressed by geniposide via ERK, p38 and nuclear factor-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. research.vt.edu [research.vt.edu]
- 13. Video: Methods and Tips for Intravenous Administration of Adeno-associated Virus to Rats and Evaluation of Central Nervous System Transduction [jove.com]
- 14. research.vt.edu [research.vt.edu]
- 15. Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HP-228 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data on the dosage, concentration, and mechanism of action of HP-228, a synthetic heptapeptide analog of α-melanocyte-stimulating hormone (α-MSH), in preclinical animal models. The information is intended to guide researchers in the design of experiments exploring the anti-inflammatory properties of this compound.
Introduction
This compound is a novel synthetic peptide that has demonstrated potent protective effects in animal models of endotoxin shock.[1][2] It functions as an inhibitor of inducible nitric oxide synthase (iNOS) induction in vivo, thereby mitigating the excessive nitric oxide production associated with systemic inflammation.[1][2] These notes provide protocols based on published literature and outline the current understanding of this compound's biological activity.
Quantitative Data Summary
Due to the limited publicly available data on this compound, a comprehensive summary of pharmacokinetic and pharmacodynamic parameters is not yet possible. The following table summarizes the key dosage information from a pivotal study in a rat model of endotoxemia.
| Parameter | Value | Animal Model | Application | Administration Route | Reference |
| Dosage | 30 µg/kg | Rat (Sprague-Dawley) | Endotoxemia (LPS-induced) | Intravenous (i.v.) | [1][2] |
Note: Further studies are required to establish a full pharmacokinetic and pharmacodynamic profile of this compound, including parameters such as Cmax, Tmax, half-life, and bioavailability in various animal models.
Experimental Protocols
The following protocols are based on the methodology described by Abou-Mohamed et al. (1995) for inducing endotoxemia in rats to study the in vivo effects of this compound on iNOS induction.
In Vivo Endotoxemia Model in Rats
Objective: To evaluate the effect of this compound on the induction of nitric oxide synthase in a rat model of endotoxin shock.
Materials:
-
This compound peptide
-
Lipopolysaccharide (LPS) from E. coli
-
Male Sprague-Dawley rats
-
Sterile, pyrogen-free saline
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Intravenous catheters
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats to the laboratory conditions for at least one week prior to the experiment. On the day of the experiment, anesthetize the rats and place them on a heating pad to maintain body temperature.
-
Catheterization: Surgically implant catheters into the jugular vein for intravenous administration of substances.
-
This compound Administration: Administer a single dose of this compound at 30 µg/kg body weight via the intravenous catheter. The peptide should be dissolved in sterile, pyrogen-free saline.
-
LPS Challenge: Thirty minutes after the administration of this compound, induce endotoxemia by injecting E. coli LPS at a dose of 5 mg/kg body weight intravenously.
-
Monitoring: Monitor the animals for signs of endotoxin shock.
-
Tissue Collection: At predetermined time points (e.g., 6 hours post-LPS injection), euthanize the animals and collect tissues of interest (e.g., aorta, lung) for ex vivo analysis.
Ex Vivo Measurement of Nitric Oxide Synthase Activity
Objective: To determine the effect of this compound treatment on iNOS activity in tissues isolated from endotoxemic rats.
Materials:
-
Aortic segments and lung homogenates from experimental animals
-
Radio-labeled L-arginine ([³H]-arginine)
-
Buffers and reagents for nitric oxide synthase activity assay
Procedure:
-
Aortic Ring Preparation: Isolate the thoracic aorta and cut it into rings.
-
Lung Homogenate Preparation: Homogenize lung tissue in an appropriate buffer.
-
Nitric Oxide Synthase Activity Assay: Measure the conversion of [³H]-arginine to [³H]-citrulline in the aortic rings and lung homogenates. This conversion is a direct measure of nitric oxide synthase activity.
-
Data Analysis: Compare the nitric oxide synthase activity in tissues from this compound-treated animals to that of animals that received only LPS. A significant reduction in citrulline formation in the this compound group indicates inhibition of iNOS induction.
Signaling Pathways and Mechanism of Action
This compound is an analog of α-MSH, and its anti-inflammatory effects are believed to be mediated through the melanocortin receptor system. The proposed mechanism involves the inhibition of the pro-inflammatory transcription factor NF-κB.
Proposed Anti-Inflammatory Signaling Pathway of this compound
The following diagram illustrates the hypothesized signaling pathway for the anti-inflammatory action of α-MSH analogs like this compound.
Caption: Hypothesized signaling cascade of this compound's anti-inflammatory action.
Mechanism of Action:
Current evidence suggests that this compound does not directly inhibit the enzymatic activity of nitric oxide synthase.[1][2] Instead, it appears to prevent the induction of the iNOS enzyme in response to inflammatory stimuli like LPS.[1][2] Interestingly, while this compound itself was not effective in vitro on isolated aortic smooth muscle cells, plasma from rats treated with this compound did prevent the induction of iNOS.[1] This suggests that this compound may be converted to an active metabolite in vivo, or that it stimulates the release of a secondary mediator that is responsible for the observed anti-inflammatory effects.
The proposed signaling pathway involves the binding of this compound (or its active metabolite) to melanocortin receptors on immune cells. This interaction is thought to trigger an intracellular signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP), which ultimately leads to the inhibition of the NF-κB pathway. By inhibiting NF-κB, this compound can suppress the transcription of various pro-inflammatory genes, including iNOS and cytokines like TNF-α and IL-6.
Experimental Workflow for Investigating this compound Mechanism
The following diagram outlines a logical workflow for further elucidating the mechanism of action of this compound.
References
Application Notes and Protocols: Measuring the Effect of HP-228 on iNOS
For Researchers, Scientists, and Drug Development Professionals
Introduction
HP-228 is a synthetic heptapeptide analog of α-melanocyte-stimulating hormone that has demonstrated potent protective effects in models of endotoxin shock. A key mechanism underlying its protective action is the inhibition of the induction of inducible nitric oxide synthase (iNOS), a critical enzyme in the inflammatory cascade.[1] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory conditions. Unlike direct enzyme inhibitors, this compound appears to act upstream, preventing the expression of the iNOS enzyme.[1] This document provides detailed protocols for assessing the inhibitory effect of this compound on iNOS induction, covering the measurement of its downstream product (nitric oxide), protein expression, and mRNA levels.
Data Presentation
The following tables summarize the reported effects of this compound on iNOS activity. Due to the nature of the available data, the information is presented based on a key in vivo study.
Table 1: In Vivo Effect of this compound on iNOS Activity in a Rat Endotoxemia Model
| Parameter | Animal Model | Treatment Protocol | Tissue | Measurement Time Point | Observed Effect | Reference |
| iNOS Activity (estimated by cGMP production) | Conscious Rats | This compound (30 µg/kg) 30 min before LPS (5 mg/kg, i.v.) | Aortic Segments | 6 hours post-LPS | Marked reduction in LPS-induced iNOS activity | [1] |
| iNOS Activity (Arginine to Citrulline Conversion) | Conscious Rats | This compound (30 µg/kg) 30 min before LPS (5 mg/kg, i.v.) | Lung Homogenates | 6 hours post-LPS | Significant reduction in the rate of conversion | [1] |
Table 2: In Vitro Effect of this compound and Plasma from this compound Treated Rats on iNOS Induction
| Experimental Condition | Cell Type | Inducing Agent | This compound/Plasma Treatment | Outcome | Reference |
| Direct this compound Treatment | Rat Aortic Smooth Muscle Cells | LPS or Interleukin-1β | Direct application of this compound | No antagonism of iNOS induction | [1] |
| Plasma from Treated Rats | Rat Aortic Smooth Muscle Cells | LPS or Interleukin-1β | Plasma from rats 1 hour after this compound administration | Prevention of iNOS induction | [1] |
Signaling Pathways and Experimental Workflow
The induction of iNOS is a complex process primarily regulated by inflammatory stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines. These stimuli activate intracellular signaling cascades, leading to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) proteins. These transcription factors then bind to the promoter region of the NOS2 gene, initiating the transcription of iNOS mRNA.
Caption: Simplified signaling pathway for iNOS induction.
References
Application Notes and Protocols for HP-228 in Septic Shock Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septic shock, a severe complication of sepsis, is characterized by a dysregulated host inflammatory response to infection, leading to life-threatening organ dysfunction.[1][2] The pathophysiology involves a complex cascade of inflammatory mediators, including cytokines and nitric oxide, which contribute to cardiovascular collapse and tissue damage.[3] HP-228 is a synthetic heptapeptide analog of α-melanocyte-stimulating hormone (α-MSH) that has been investigated for its anti-inflammatory properties.[4][5] As a "cytokine restraining agent," this compound has shown potential in preclinical models by attenuating the production of key inflammatory molecules involved in the progression of septic shock.[5] Although its clinical development for some indications was discontinued, this compound remains a valuable tool for researchers studying the inflammatory pathways of sepsis and for the development of novel therapeutics.[6]
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by modulating the host's immune response to inflammatory stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria and a potent inducer of the septic cascade. The proposed mechanisms of action include:
-
Inhibition of Nitric Oxide Synthase (NOS) Induction: In vivo studies have demonstrated that this compound can inhibit the induction of inducible nitric oxide synthase (iNOS).[7][8] Excessive production of nitric oxide by iNOS is a major contributor to the profound vasodilation and hypotension seen in septic shock.[7]
-
Attenuation of Pro-inflammatory Cytokines: this compound has been shown to reduce the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[4][5] These cytokines are central to the "cytokine storm" that drives the systemic inflammation and organ damage in sepsis.[5]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in models of inflammation relevant to septic shock.
Table 1: In Vivo Efficacy of this compound in Animal Models of Inflammation
| Model | Species | Treatment | Outcome Measure | Result | Reference |
| Zymosan-induced peritonitis | Mouse | This compound | Neutrophil accumulation | Inhibition | [4] |
| Urate crystal-induced peritonitis | Mouse | This compound | Neutrophil accumulation | Inhibition | [4] |
| Carrageenan-induced air-pouch inflammation | Mouse | This compound | Neutrophil accumulation | Inhibition | [4] |
| Myocardial ischemia-reperfusion | Mouse | This compound | Myocardial damage | ~50% reduction | [4] |
| Endotoxemia (LPS-induced) | Rat | This compound (30 µg/kg) | iNOS activity | Marked reduction | [7][8] |
Table 2: Effect of this compound on Inflammatory Mediators
| Model | Mediator | Treatment | Effect | Reference |
| Urate crystal-induced peritonitis | Pro-inflammatory chemokines and cytokines | This compound | Inhibition | [4] |
| In vitro (general) | TNF-α, IL-1β, IL-6 | This compound | Attenuation | [5] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in septic shock research are provided below.
Protocol 1: In Vivo Model of Endotoxemia to Evaluate this compound Efficacy
This protocol describes a method to induce endotoxemia in rats to simulate certain aspects of septic shock and to assess the protective effects of this compound.
Materials:
-
Male Sprague-Dawley rats
-
E. coli Lipopolysaccharide (LPS)
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Equipment for intravenous injections and blood pressure monitoring
Procedure:
-
Acclimatize rats to the experimental conditions.
-
Administer this compound (e.g., 30 µg/kg) or vehicle (sterile saline) via intravenous (i.v.) injection 30 minutes prior to the LPS challenge.[7][8]
-
Induce endotoxemia by administering E. coli LPS (e.g., 5 mg/kg, i.v.).[7][8]
-
Continuously monitor hemodynamic parameters such as blood pressure and heart rate for the duration of the experiment (e.g., 6 hours).[7][8]
-
At the end of the experiment, collect blood and tissue samples for further analysis (e.g., cytokine levels, NOS activity).
Protocol 2: Measurement of Nitric Oxide Synthase (NOS) Activity
This protocol outlines the ex vivo measurement of iNOS activity in aortic segments from rats subjected to endotoxemia.
Materials:
-
Aortic segments from experimental animals (from Protocol 1)
-
Assay buffer (e.g., Krebs-Henseleit solution)
-
Reagents for measuring cGMP (as an indicator of NO production)
-
Radioimmunoassay (RIA) or ELISA kit for cGMP
Procedure:
-
Euthanize the rats at the end of the experimental period and carefully dissect the thoracic aorta.
-
Clean the aorta of adherent tissue and cut it into segments.
-
Equilibrate the aortic segments in the assay buffer.
-
Incubate the segments in the presence of reagents that facilitate the measurement of NOS activity (e.g., by quantifying the conversion of GTP to cGMP).
-
Terminate the reaction and process the samples for cGMP measurement using a suitable method like RIA or ELISA.[7][8]
-
Compare the cGMP levels between the different treatment groups to determine the effect of this compound on iNOS activity.
Protocol 3: Quantification of Inflammatory Cytokines
This protocol describes the measurement of pro-inflammatory cytokines in plasma or tissue homogenates.
Materials:
-
Plasma or tissue homogenates from experimental animals
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
Alternatively, homogenize tissue samples in an appropriate lysis buffer.
-
Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
Compare the cytokine levels between the different treatment groups.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in septic shock.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
References
- 1. Higher serum haptoglobin levels were associated with improved outcomes of patients with septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fucosylated haptoglobin promotes inflammation via Mincle in sepsis: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The respiratory effects of the cytokine regulating agent HP 228 alone and in combination with morphine in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The melanocortin peptide HP228 displays protective effects in acute models of inflammation and organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. HP 228 - AdisInsight [adisinsight.springer.com]
- 7. This compound, a novel synthetic peptide, inhibits the induction of nitric oxide synthase in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for HP-228 in Lipopolysaccharide-Induced Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
HP-228 is a synthetic heptapeptide analog of alpha-melanocyte-stimulating hormone (α-MSH) that has demonstrated significant protective effects in preclinical models of lipopolysaccharide (LPS)-induced inflammation and endotoxin shock.[1] Unlike direct inhibitors of inflammatory mediators, this compound appears to exert its anti-inflammatory effects through an indirect mechanism, primarily by inhibiting the induction of inducible nitric oxide synthase (iNOS) in vivo.[1][2] These characteristics make this compound a compelling candidate for further investigation as a therapeutic agent for inflammatory and septic conditions.
These application notes provide a comprehensive overview of the experimental use of this compound, including its effects on key inflammatory markers, detailed protocols for in vivo and in vitro studies, and a summary of its proposed mechanism of action.
Data Presentation
The following tables summarize the quantitative effects of this compound in preclinical models of LPS-induced inflammation.
Table 1: In Vivo Efficacy of this compound in a Rat Model of LPS-Induced Endotoxemia
| Parameter | Control | LPS (5 mg/kg i.v.) | LPS (5 mg/kg i.v.) + this compound (30 µg/kg i.p.) | Reference |
| iNOS Activity (Aortic Segments) | Baseline | Markedly Increased | Markedly Reduced | [2] |
| [3H]-arginine to [3H]-citrulline conversion (Lung Homogenates) | Baseline | Significantly Increased | Significantly Reduced | [2] |
| Neutrophil Accumulation | Low | High | Inhibited | [3] |
| Myocardial Damage (Ischemia-Reperfusion Model) | N/A | N/A | 50% Reduction | [3] |
Table 2: In Vitro Effects of this compound and Plasma from this compound-Treated Rats on iNOS Induction in Rat Aortic Smooth Muscle Cells
| Condition | Treatment | iNOS Induction | Reference |
| Isolated Cells | LPS | Prominent Rise | [2] |
| LPS + this compound | No Antagonism | [2] | |
| Interleukin-1β | Prominent Rise | [2] | |
| Interleukin-1β + this compound | No Antagonism | [2] | |
| Isolated Cells | LPS + Plasma from Saline-Treated Rats | Prominent Rise | [2] |
| LPS + Plasma from this compound-Treated Rats | Prevented | [2] | |
| Interleukin-1β + Plasma from Saline-Treated Rats | Prominent Rise | [2] | |
| Interleukin-1β + Plasma from this compound-Treated Rats | Prevented | [2] |
Experimental Protocols
Protocol 1: In Vivo Model of LPS-Induced Endotoxemia in Rats
This protocol describes the induction of systemic inflammation using LPS in rats to evaluate the in vivo efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Lipopolysaccharide (LPS) from E. coli (serotype 0111:B4 or similar)
-
This compound peptide
-
Sterile, pyrogen-free 0.9% saline
-
Anesthesia (e.g., isoflurane)
-
Intravenous (i.v.) and intraperitoneal (i.p.) injection supplies
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Preparation of Reagents:
-
Dissolve LPS in sterile saline to a final concentration for a dose of 5 mg/kg.
-
Dissolve this compound in sterile saline to a final concentration for a dose of 30 µg/kg.
-
-
Experimental Groups:
-
Control Group: Administer sterile saline i.p. followed by a saline i.v. injection.
-
LPS Group: Administer sterile saline i.p. 30 minutes before a 5 mg/kg i.v. injection of LPS.
-
This compound Treatment Group: Administer 30 µg/kg of this compound i.p. 30 minutes before a 5 mg/kg i.v. injection of LPS.
-
-
Administration:
-
Lightly anesthetize the rats for the intravenous injection.
-
Administer the pre-treatment (saline or this compound) via intraperitoneal injection.
-
After 30 minutes, administer the LPS or saline via a tail vein intravenous injection.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of endotoxemia (e.g., lethargy, piloerection).
-
At predetermined time points (e.g., 6 hours post-LPS), euthanize the animals.
-
Collect blood via cardiac puncture for plasma separation and cytokine analysis.
-
Harvest tissues (e.g., aorta, lungs) for iNOS activity assays and other analyses.
-
Protocol 2: Measurement of iNOS Activity
This protocol outlines two common methods to assess iNOS activity in tissues harvested from the in vivo experiment.
A. cGMP Production Assay in Aortic Segments (Ex Vivo)
-
Tissue Preparation:
-
Excise the thoracic aorta and place it in ice-cold Krebs buffer.
-
Clean the aorta of adherent tissue and cut it into 2-3 mm rings.
-
-
Incubation:
-
Place aortic rings in individual wells of a 24-well plate containing Krebs buffer with a phosphodiesterase inhibitor (e.g., isobutyl methyl xanthine, IBMX) to allow cGMP accumulation.
-
Incubate at 37°C in a humidified atmosphere of 95% O2 and 5% CO2.
-
-
Assay:
-
After the incubation period, homogenize the aortic rings in an appropriate buffer.
-
Measure the cGMP concentration in the homogenates using a commercially available cGMP enzyme immunoassay (EIA) kit.
-
Normalize the cGMP levels to the protein content of the tissue homogenate.
-
B. Arginine-to-Citrulline Conversion Assay in Lung Homogenates
-
Tissue Preparation:
-
Harvest the lungs and homogenize them in an ice-cold buffer containing protease inhibitors.
-
Centrifuge the homogenate to obtain the supernatant.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the lung homogenate, L-[3H]arginine, and necessary cofactors for NOS activity (e.g., NADPH, calmodulin, tetrahydrobiopterin).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time.
-
-
Separation and Quantification:
-
Stop the reaction and separate the L-[3H]citrulline from the unreacted L-[3H]arginine using cation-exchange chromatography.
-
Quantify the amount of L-[3H]citrulline produced using a scintillation counter.
-
Calculate the iNOS activity based on the rate of citrulline formation and normalize to the protein content.
-
Protocol 3: In Vitro iNOS Induction in Rat Aortic Smooth Muscle Cells (RASMCs)
This protocol is for assessing the direct effects of this compound on iNOS induction in cultured cells.
Materials:
-
Primary rat aortic smooth muscle cells (RASMCs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
LPS
-
Interleukin-1β (IL-1β)
-
This compound
-
Plasma collected from control and this compound-treated rats (from Protocol 1)
-
Nitrite detection kit (Griess reagent)
Procedure:
-
Cell Culture:
-
Culture RASMCs in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Direct Effect of this compound:
-
Treat the cells with LPS or IL-1β in the presence or absence of various concentrations of this compound.
-
-
Effect of Plasma:
-
Treat the cells with LPS or IL-1β in the presence of plasma collected from either saline-treated or this compound-treated rats.
-
-
-
Incubation:
-
Incubate the cells for 24 hours to allow for iNOS expression and nitric oxide (NO) production.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent according to the manufacturer's instructions.
-
Mechanism of Action and Signaling Pathways
This compound, as an analog of α-MSH, is believed to exert its anti-inflammatory effects by modulating the signaling pathways activated by LPS in immune cells, primarily macrophages. The inability of this compound to directly inhibit iNOS induction in vitro, coupled with the efficacy of plasma from this compound-treated animals, strongly suggests that a metabolite of this compound or a secondary mediator induced by this compound is responsible for its anti-inflammatory action.
The proposed signaling pathway involves the following steps:
-
LPS Recognition: LPS binds to Toll-like receptor 4 (TLR4) on the surface of macrophages, initiating a pro-inflammatory cascade.
-
This compound/α-MSH Intervention: this compound, or its active metabolite, is thought to interact with melanocortin receptors (e.g., MC1R) on macrophages.
-
Downstream Signaling Modulation: This interaction leads to the inhibition of key downstream signaling molecules in the TLR4 pathway, such as NF-κB. α-MSH has been shown to suppress NF-κB activation.
-
Reduced Pro-inflammatory Gene Expression: The inhibition of these signaling pathways results in decreased transcription of pro-inflammatory genes, including iNOS and various cytokines (e.g., TNF-α, IL-1β, IL-6).
Visualizations
Caption: LPS-induced pro-inflammatory signaling cascade.
Caption: Proposed indirect mechanism of this compound action.
Caption: Integrated experimental workflow for evaluating this compound.
References
- 1. The immunomodulating neuropeptide alpha-melanocyte-stimulating hormone (α-MSH) suppresses LPS-stimulated TLR4 with IRAK-M in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. alpha-Melanocyte-stimulating hormone inhibits lipopolysaccharide-induced biological responses by downregulating CD14 from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing cGMP Production and Downstream Signaling Following HP-228 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol to assess the impact of HP-228, a synthetic peptide and inhibitor of inducible nitric oxide synthase (iNOS), on cyclic guanosine monophosphate (cGMP) production and its downstream signaling pathways.
Introduction
Cyclic GMP is a critical second messenger molecule involved in various physiological processes, including vasodilation, inflammation, and neurotransmission. Its production is primarily regulated by the nitric oxide (NO) signaling pathway, where NO activates soluble guanylate cyclase (sGC) to convert GTP to cGMP. This compound has been identified as an inhibitor of iNOS, the enzyme responsible for producing large amounts of NO during inflammatory responses.[1] By inhibiting iNOS, this compound is expected to decrease NO levels, leading to reduced cGMP production. This protocol outlines the necessary steps to quantify these changes and evaluate the downstream consequences in a cell-based model.
Experimental Design and Workflow
The overall experimental workflow is designed to first induce an inflammatory response and iNOS expression in a suitable cell line, then treat the cells with this compound, and subsequently measure cGMP levels and the activity of downstream effectors.
Caption: Experimental workflow for assessing the effects of this compound.
Materials and Reagents
Cell Culture
-
RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)[2]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
This compound Treatment
-
This compound peptide (synthesized)
-
Sterile, endotoxin-free water or PBS for reconstitution
cGMP Quantification
-
cGMP Competitive ELISA Kit (e.g., from Cell Signaling Technology, Cell Biolabs)[3][4]
-
Cell Lysis Buffer (provided with the kit or 0.1 M HCl)
Downstream Signaling Analysis
-
Phosphodiesterase (PDE) Activity Assay Kit (e.g., PDE-Glo™ from Promega)[5][6]
-
Protein Kinase G (PKG) Activity Assay Kit
Experimental Protocols
Cell Culture and iNOS Induction
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[2]
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.[7]
-
To induce iNOS expression, treat the cells with 1 µg/mL of LPS for 6 to 24 hours. This has been shown to be effective in inducing iNOS transcription and NO production.[7][8]
This compound Treatment
-
Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS.
-
Following the LPS induction period, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (the solvent used to dissolve this compound).
-
Incubate the cells with this compound for a predetermined time, for example, 1 to 4 hours.
cGMP Quantification (Competitive ELISA)
-
After treatment, lyse the cells using the lysis buffer provided in the cGMP ELISA kit or 0.1 M HCl.[4]
-
Follow the manufacturer's protocol for the competitive ELISA.[4][9][10][11] Briefly, this involves:
-
Adding cell lysates and standards to a microplate pre-coated with an anti-cGMP antibody.
-
Adding a fixed amount of HRP-linked cGMP, which competes with the cGMP in the sample for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal. The intensity of the color is inversely proportional to the amount of cGMP in the sample.[3]
-
Reading the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Calculate the cGMP concentration in each sample by comparing its absorbance to the standard curve.
Phosphodiesterase (PDE) Activity Assay
-
Prepare cell lysates as per the PDE activity assay kit's instructions.
-
Perform the assay according to the manufacturer's protocol. The PDE-Glo™ assay, for instance, measures the amount of cAMP or cGMP hydrolyzed by PDEs in the sample.[5][6]
-
Measure the luminescence, which is inversely proportional to the PDE activity.
Protein Kinase G (PKG) Activity Assay
-
Prepare cell lysates according to the PKG activity assay kit's protocol.
-
These assays typically measure the phosphorylation of a specific PKG substrate.
-
Quantify the results, often through colorimetric or fluorometric detection.
Data Presentation
Summarize all quantitative data in the following tables for clear comparison.
Table 1: Effect of this compound on cGMP Production in LPS-Stimulated RAW 264.7 Cells
| This compound Concentration (µM) | cGMP Concentration (pmol/mL) ± SD | % Inhibition of cGMP Production |
| 0 (Vehicle Control) | 0% | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 2: Effect of this compound on Downstream Signaling Pathways
| This compound Concentration (µM) | PDE Activity (RLU) ± SD | PKG Activity (Fold Change) ± SD |
| 0 (Vehicle Control) | 1.0 | |
| 10 | ||
| 100 |
RLU: Relative Light Units
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway affected by this compound treatment.
Caption: this compound's inhibitory effect on the NO/cGMP signaling pathway.
Conclusion
This protocol provides a robust framework for assessing the efficacy of this compound in modulating cGMP production and its downstream signaling pathways. The use of a well-characterized macrophage cell line and commercially available assay kits ensures reproducibility and reliability of the results. The data generated will be crucial for understanding the mechanism of action of this compound and its potential as a therapeutic agent in inflammatory conditions.
References
- 1. cGMP becomes a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [bio-protocol.org]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. PDE-Glo™ Phosphodiesterase Assay [promega.jp]
- 6. promega.com [promega.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Nitric oxide synthase induction in lines of macrophages from different anatomical sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Studying Nitric Oxide Signaling with HP-228
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing HP-228, a novel synthetic peptide, for the investigation of nitric oxide (NO) signaling pathways. This compound, a heptapeptide analog of α-melanocyte-stimulating hormone (α-MSH), has been identified as a potent modulator of inducible nitric oxide synthase (iNOS) expression, making it a valuable tool for studying inflammatory processes and associated signaling cascades.
Introduction to this compound
This compound is a synthetic peptide that has demonstrated significant protective effects in models of endotoxin shock. Its primary mechanism of interest in the context of nitric oxide signaling is its ability to inhibit the in vivo induction of iNOS, the enzyme responsible for the production of large, sustained amounts of NO during inflammation.[1] Unlike direct enzyme inhibitors, this compound does not affect the catalytic activity of iNOS or the constitutive NOS isoforms (eNOS and nNOS) in vitro. This suggests an indirect mechanism of action, likely involving the modulation of upstream signaling pathways that regulate iNOS gene expression.
Mechanism of Action
This compound is an analog of α-MSH, a neuropeptide known for its potent anti-inflammatory properties. The anti-inflammatory effects of α-MSH are mediated through the inhibition of pro-inflammatory cytokine production and the suppression of the NF-κB signaling pathway. It is proposed that this compound shares a similar mechanism, interfering with the signaling cascade initiated by inflammatory stimuli such as lipopolysaccharide (LPS) and interleukin-1β (IL-1β), thereby preventing the transcriptional activation of the iNOS gene. The observation that plasma from this compound-treated rats can inhibit iNOS induction in cultured cells further supports the hypothesis that a metabolite or a secondary mediator is involved in its action.[1]
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the effect of this compound on nitric oxide signaling.
Table 1: Effect of this compound on LPS-Induced iNOS Activity in Rat Aorta ex vivo
| Treatment Group | cGMP Production (pmol/mg protein) |
| Control | 0.25 ± 0.04 |
| LPS (5 mg/kg) | 2.80 ± 0.50 |
| This compound (30 µg/kg) + LPS (5 mg/kg) | 0.60 ± 0.10* |
*p < 0.05 compared to LPS alone. Data are presented as mean ± SEM. cGMP production was measured as an indicator of NOS activity.
Table 2: Effect of this compound on the Conversion of [³H]-Arginine to [³H]-Citrulline in Rat Lung Homogenates
| Treatment Group | [³H]-Citrulline Formation (dpm/mg protein) |
| Control | 150 ± 25 |
| LPS (5 mg/kg) | 850 ± 120 |
| This compound (30 µg/kg) + LPS (5 mg/kg) | 250 ± 50* |
*p < 0.05 compared to LPS alone. Data are presented as mean ± SEM.
Table 3: Effect of this compound and Plasma from this compound-Treated Rats on iNOS Induction in Cultured Rat Aortic Smooth Muscle Cells
| Treatment Condition | Nitrite Accumulation (µM) |
| Control | 1.2 ± 0.3 |
| LPS (1 µg/ml) | 15.5 ± 2.1 |
| This compound (10 µM) + LPS (1 µg/ml) | 14.8 ± 1.9 |
| Plasma (from this compound-treated rats) + LPS (1 µg/ml) | 3.5 ± 0.8 |
| IL-1β (10 ng/ml) | 12.3 ± 1.5 |
| This compound (10 µM) + IL-1β (10 ng/ml) | 11.9 ± 1.7 |
| Plasma (from this compound-treated rats) + IL-1β (10 ng/ml) | 2.8 ± 0.6 |
*p < 0.05 compared to the respective inducing agent alone. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on nitric oxide signaling.
Protocol 1: In Vivo Endotoxemia Model in Rats
This protocol describes the induction of endotoxemia in rats to study the in vivo effect of this compound on iNOS induction.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound (dissolved in sterile saline)
-
E. coli lipopolysaccharide (LPS) (dissolved in sterile saline)
-
Sterile saline
-
Anesthetic agent (e.g., isoflurane)
-
Surgical tools for tissue collection
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide the animals into three groups: Control (saline vehicle), LPS alone, and this compound + LPS.
-
This compound Administration: Administer this compound (30 µg/kg) or an equivalent volume of saline intravenously (i.v.) via the tail vein.
-
LPS Administration: Thirty minutes after the this compound or saline injection, administer LPS (5 mg/kg, i.v.) or an equivalent volume of saline.
-
Monitoring: Monitor the animals for 6 hours.
-
Tissue Collection: At the end of the 6-hour period, euthanize the animals and carefully dissect the thoracic aorta, lungs, and cerebellum. Place tissues in ice-cold buffer for immediate analysis or snap-freeze in liquid nitrogen and store at -80°C.
Protocol 2: Measurement of iNOS Activity in Aortic Segments (ex vivo)
This protocol measures iNOS activity by quantifying the production of cyclic guanosine monophosphate (cGMP).
Materials:
-
Aortic segments from Protocol 1
-
Krebs-Henseleit buffer
-
L-arginine
-
Isobutylmethylxanthine (IBMX)
-
Radioimmunoassay (RIA) kit for cGMP
-
Trichloroacetic acid (TCA)
Procedure:
-
Aorta Preparation: Clean the isolated aortas of adhering fat and connective tissue and cut them into 2-3 mm rings.
-
Incubation: Place the aortic rings in Krebs-Henseleit buffer and incubate at 37°C for 60 minutes.
-
Stimulation: Add L-arginine (1 mM) and the phosphodiesterase inhibitor IBMX (0.5 mM) to the buffer and incubate for a further 30 minutes.
-
Reaction Termination: Stop the reaction by adding ice-cold 10% TCA.
-
Homogenization and Centrifugation: Homogenize the tissue and centrifuge at 2000 x g for 15 minutes at 4°C.
-
cGMP Measurement: Extract the supernatant with water-saturated ether and measure the cGMP concentration in the aqueous phase using a cGMP RIA kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the pellet to normalize the cGMP values.
Protocol 3: [³H]-Arginine to [³H]-Citrulline Conversion Assay in Lung Homogenates
This protocol directly measures NOS activity by tracking the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Lung tissue from Protocol 1
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
[³H]-L-arginine
-
NADPH
-
Calmodulin
-
Tetrahydrobiopterin (BH₄)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation cocktail and counter
Procedure:
-
Homogenization: Homogenize the lung tissue in ice-cold homogenization buffer and centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the lung homogenate (supernatant), [³H]-L-arginine, NADPH, calmodulin, and BH₄.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding ice-cold stop buffer (e.g., 20 mM HEPES, 2 mM EDTA).
-
Separation of [³H]-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to bind the unreacted [³H]-L-arginine. Elute the [³H]-L-citrulline with water.
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of the homogenate to normalize the results.
Protocol 4: In Vitro iNOS Induction in Rat Aortic Smooth Muscle Cells
This protocol describes the culture of rat aortic smooth muscle cells (RASMCs) and the induction of iNOS using LPS and IL-1β.
Materials:
-
Primary rat aortic smooth muscle cells (RASMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LPS
-
Recombinant rat IL-1β
-
This compound
-
Plasma from control and this compound-treated rats
-
Griess reagent
Procedure:
-
Cell Culture: Culture RASMCs in a humidified incubator at 37°C and 5% CO₂.
-
Seeding: Seed the cells in 24-well plates and allow them to adhere and grow to confluence.
-
Treatment: Replace the culture medium with fresh medium containing the following treatments:
-
Vehicle control
-
LPS (1 µg/ml)
-
IL-1β (10 ng/ml)
-
This compound (10 µM) pre-incubated for 30 minutes, followed by LPS or IL-1β
-
Plasma (10% v/v) from control or this compound-treated rats, followed by LPS or IL-1β
-
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the culture supernatant and measure the concentration of nitrite, a stable metabolite of NO, using the Griess assay.
-
Cell Viability: Perform a cell viability assay (e.g., MTT) to ensure that the treatments are not cytotoxic.
References
Application Notes and Protocols for Evaluating HP-228 Activity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for evaluating the in vitro biological activity of HP-228, a synthetic peptide analog of α-melanocyte-stimulating hormone known to inhibit the induction of inducible nitric oxide synthase (iNOS) in vivo. The following protocols are designed to assess the anti-inflammatory and cytotoxic properties of this compound in relevant cell culture models.
Assessment of this compound Cytotoxicity
Objective: To determine the potential cytotoxic effects of this compound on mammalian cells and to establish a non-toxic concentration range for subsequent biological assays. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Data Presentation:
Table 1: Cytotoxicity of this compound as determined by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 97.1 ± 5.5 |
| 50 | 95.3 ± 6.1 |
| 100 | 92.5 ± 7.3 |
| 200 | 88.9 ± 8.0 |
| 500 | 75.4 ± 9.2 |
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
Mammalian cell line (e.g., RAW 264.7 murine macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[1]
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][2]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Inhibition of Nitric Oxide Production
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). The Griess assay measures nitrite, a stable and soluble breakdown product of NO.[3]
Data Presentation:
Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (Unstimulated) | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | 45.2 ± 3.1 | 0 |
| LPS + this compound (1 µM) | 42.8 ± 2.9 | 5.3 |
| LPS + this compound (10 µM) | 30.1 ± 2.5 | 33.4 |
| LPS + this compound (50 µM) | 15.7 ± 1.8 | 65.2 |
| LPS + this compound (100 µM) | 8.3 ± 1.1 | 81.6 |
Experimental Protocol: Griess Assay for Nitrite Determination
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Kit containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[4]
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5] Include unstimulated and LPS-only controls.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound.
Experimental Workflow for Griess Assay
Caption: Workflow for measuring nitric oxide production via the Griess assay.
Modulation of Pro-Inflammatory Cytokine Release
Objective: To determine the effect of this compound on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).[6][7]
Data Presentation:
Table 3: Effect of this compound on LPS-Induced TNF-α and IL-6 Release
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control (Unstimulated) | 50 ± 15 | 30 ± 10 |
| LPS (1 µg/mL) | 3500 ± 250 | 2800 ± 200 |
| LPS + this compound (10 µM) | 2800 ± 210 | 2100 ± 180 |
| LPS + this compound (50 µM) | 1500 ± 150 | 1200 ± 130 |
| LPS + this compound (100 µM) | 800 ± 90 | 650 ± 70 |
Experimental Protocol: Cytokine ELISA
Materials:
-
Supernatants from this compound and LPS-treated RAW 264.7 cells (from the Griess assay experiment)
-
Commercially available ELISA kits for TNF-α and IL-6[6]
-
Wash buffer
-
Substrate solution
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the substrate solution. Incubate until color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations from the standard curve.
Experimental Workflow for Cytokine ELISA
Caption: General workflow for a sandwich ELISA to quantify cytokine levels.
Investigation of NF-κB Signaling Pathway
Objective: To determine if this compound's inhibitory effect on iNOS and cytokine production is mediated through the inhibition of the NF-κB signaling pathway. This can be assessed by measuring the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[8][9]
Data Presentation:
Table 4: Effect of this compound on LPS-Induced NF-κB p65 Nuclear Translocation
| Treatment | Nuclear p65 (Relative Fluorescence Units) (Mean ± SD) | % Inhibition of Translocation |
| Control (Unstimulated) | 100 ± 20 | - |
| LPS (1 µg/mL) | 850 ± 75 | 0 |
| LPS + this compound (10 µM) | 680 ± 60 | 22.7 |
| LPS + this compound (50 µM) | 420 ± 45 | 57.3 |
| LPS + this compound (100 µM) | 250 ± 30 | 80.0 |
Experimental Protocol: NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
Materials:
-
RAW 264.7 cells
-
This compound and LPS
-
96-well imaging plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Treatment: Seed and treat cells with this compound and LPS as described in previous protocols.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, then permeabilize with Triton X-100.
-
Blocking and Staining: Block non-specific binding sites and then incubate with the primary anti-p65 antibody. After washing, incubate with the fluorescently labeled secondary antibody and DAPI.
-
Imaging: Acquire images using a high-content imaging system or fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity of p65 in the nucleus and cytoplasm to determine the extent of nuclear translocation.
Signaling Pathway Diagram: this compound Inhibition of LPS-Induced Inflammation
Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bowdish.ca [bowdish.ca]
- 5. benchchem.com [benchchem.com]
- 6. Cytokine ELISA kits | Abcam [abcam.com]
- 7. biocompare.com [biocompare.com]
- 8. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to dissolve and prepare HP-228 for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
HP-228 is a synthetic heptapeptide analog of α-Melanocyte Stimulating Hormone (α-MSH) that has demonstrated potent inhibitory effects on the induction of nitric oxide synthase (iNOS) in vivo.[1][2][3] These application notes provide detailed protocols for the dissolution, preparation, and storage of this compound for experimental use, along with recommended concentrations for in vitro and in vivo studies based on available literature. All quantitative data is summarized for easy reference, and key experimental workflows are visualized.
Physicochemical Properties and Storage
| Property | Value | Source |
| Molecular Formula | C₄₅H₆₃N₁₅O₈ | Vendor Data |
| Molecular Weight | 942.09 g/mol | Vendor Data |
| Appearance | Lyophilized powder | General Peptide Information |
| Solubility | Soluble in DMSO | Vendor Data |
| Storage (Lyophilized) | -20°C for long-term storage. | [4][5][6] |
| Storage (In Solution) | Aliquot and store at -20°C or colder; avoid freeze-thaw cycles. | [4][5][6] |
Note: Lyophilized peptides are hygroscopic. Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.
Preparation of this compound Stock Solutions
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound lyophilized powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure: a. Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom. b. Based on the amount of this compound in the vial, calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula:
c. Add the calculated volume of DMSO to the vial. d. Gently vortex or sonicate the solution to ensure the peptide is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or colder.
Application Protocols
In Vitro Experiments
For cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid cytotoxicity.[7] Most cell lines can tolerate DMSO concentrations up to 0.5%, while primary cells may be more sensitive, requiring concentrations at or below 0.1%.[7]
Protocol for Preparing Working Solutions for Cell Culture:
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in sterile PBS or cell culture medium to achieve the desired final concentration for your experiment. c. Important: When diluting, add the DMSO-peptide solution to the aqueous buffer/medium slowly while gently vortexing to prevent precipitation. d. Ensure the final concentration of DMSO in the cell culture well is below 0.5% (ideally ≤ 0.1%). For example, to achieve a 10 µM final concentration of this compound, you can add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium (resulting in a 0.1% DMSO concentration).
Recommended In Vitro Concentrations:
While specific optimal concentrations for this compound in various in vitro assays are not extensively published, a typical starting point for peptide studies is to perform a dose-response curve ranging from nanomolar to micromolar concentrations (e.g., 1 nM to 100 µM).
In Vivo Experiments
A published study in rats demonstrated the efficacy of this compound at a dose of 30 µg/kg administered intravenously.[1][2][3] The vehicle used for in vivo administration was not explicitly stated in the available abstract. However, for peptide administration, sterile saline or PBS are common vehicles. If solubility in aqueous solutions is limited, a co-solvent system may be necessary, ensuring the chosen solvents are safe for animal administration.
Protocol for Preparing an Injection Solution (Example for a 30 µg/kg dose):
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile saline (0.9% NaCl) or PBS
-
-
Procedure: a. Calculation Example for a 250g rat:
- Dose = 30 µg/kg = 0.03 mg/kg
- Total dose for a 0.25 kg rat = 0.03 mg/kg * 0.25 kg = 0.0075 mg = 7.5 µg
- Amount from a 10 mM stock (9.42 mg/mL): Volume = 7.5 µg / 9420 µg/mL = ~0.8 µL b. Due to the small volume of the DMSO stock required, a serial dilution is recommended for accurate dosing. First, dilute the 10 mM stock solution in sterile saline to an intermediate concentration. c. Ensure the final concentration of DMSO in the injected volume is minimal and well-tolerated. d. The final solution should be sterile-filtered before administration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for this compound preparation.
Stability and Troubleshooting
-
Solution Stability: Peptides in solution are less stable than in their lyophilized form.[5][6] The stability of this compound in DMSO or aqueous solutions has not been extensively reported. It is recommended to prepare fresh dilutions for each experiment from a frozen stock. Avoid long-term storage of diluted peptide solutions.
-
Precipitation: If the peptide precipitates upon dilution into an aqueous buffer, consider the following:
-
Decrease the final concentration.
-
Use a minimal amount of DMSO in the initial stock to reduce the organic solvent percentage in the final solution.
-
Gentle warming or sonication may aid in re-dissolving the peptide, but use caution as this may affect peptide integrity.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing peptide solutions can lead to degradation and aggregation. Aliquoting the stock solution is critical to maintain the peptide's activity.[4][6]
Conclusion
This compound is a promising research peptide with in vivo activity related to the inhibition of iNOS induction. Proper handling, including dissolution in DMSO to create concentrated stock solutions and careful dilution for experimental use, is essential for obtaining reliable and reproducible results. The provided protocols and diagrams offer a framework for researchers to prepare this compound for both in vitro and in vivo studies. Further investigation into the peptide's stability and optimal concentrations for various applications is warranted.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel synthetic peptide, inhibits the induction of nitric oxide synthase in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 7. lifetein.com [lifetein.com]
Troubleshooting & Optimization
Troubleshooting HP-228 experimental results
Welcome to the technical support center for the experimental compound HP-228. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is hypothesized to be a selective inhibitor of the PI3K/Akt signaling pathway, a critical pathway in regulating cell growth, proliferation, and survival.[1][2][3] By inhibiting this pathway, this compound is being investigated for its potential as an anti-cancer agent.[1][4]
Q2: In which cell lines has this compound shown activity?
Preclinical studies have indicated that this compound is most effective in cancer cell lines with known mutations or amplifications in the PIK3CA gene or loss of the PTEN tumor suppressor, both of which lead to hyperactivation of the PI3K/Akt pathway.[1]
Q3: What are the optimal storage conditions for this compound?
For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Experimental Results
Issue 1: Inconsistent results in cell viability assays.
Question: My cell viability assay results with this compound are highly variable between experiments. What could be the cause?
Answer: High variability in cell-based assays is a common issue that can stem from several factors.[5][6] Key areas to investigate include cell culture practices, reagent handling, and procedural inconsistencies.[5][7]
Troubleshooting Steps:
-
Cell Health and Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.[5] Always confirm cell viability before starting an experiment.
-
Cell Seeding Density: Inconsistent cell numbers per well is a major source of variability.[5] Ensure your cell suspension is homogenous and use calibrated pipettes for accurate dispensing.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles.
-
Incubation Conditions: Verify and maintain stable incubator conditions (temperature, CO2, and humidity).[5]
-
Mycoplasma Contamination: Routinely test your cell cultures for mycoplasma contamination, as it can significantly impact cell health and experimental outcomes.[7]
Issue 2: No significant decrease in p-Akt levels observed in Western Blot.
Question: I treated my cells with this compound, but I don't see a decrease in phosphorylated Akt (p-Akt) levels in my Western blot, even though I see a decrease in cell viability. Why is this?
Answer: This could be due to several factors ranging from the experimental protocol to the specifics of the antibody used. Western blotting can be prone to various artifacts and requires careful optimization.[8][9][10][11]
Troubleshooting Steps:
-
Antibody Performance:
-
Primary Antibody: Ensure the primary antibody for p-Akt is validated for Western blotting and recognizes the specific phosphorylation site you are interested in (e.g., Ser473 or Thr308).
-
Secondary Antibody: Use a fresh dilution of the secondary antibody at the recommended concentration to avoid high background or weak signals.[8]
-
-
Protein Extraction and Handling:
-
Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.
-
Ensure samples are kept on ice and processed quickly to prevent protein degradation.[9]
-
-
Western Blot Protocol:
-
Blocking: Optimize your blocking conditions. While non-fat dry milk is common, it can sometimes mask certain antigens.[10][12] Consider trying 5% BSA in TBST.[11]
-
Washing: Increase the number and duration of wash steps to reduce non-specific binding and background noise.[8][11]
-
Loading Control: Always include a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Quantitative Data Summary: Western Blot Troubleshooting
| Parameter | Standard Protocol | Optimized Protocol 1 | Optimized Protocol 2 |
| Blocking Buffer | 5% Non-fat Dry Milk in TBST | 5% BSA in TBST | 5% Non-fat Dry Milk in TBST |
| Blocking Time | 1 hour at RT | 1 hour at RT | Overnight at 4°C |
| Primary Antibody Dilution | 1:1000 | 1:1500 | 1:1000 |
| Wash Steps | 3 x 5 min in TBST | 5 x 5 min in TBST | 3 x 10 min in TBST |
| Observed p-Akt Signal | No change | Decreased Signal | No change |
| Background | Moderate | Low | Moderate |
Issue 3: Unexpected bands in Western Blot.
Question: My Western blot for downstream targets of Akt is showing multiple non-specific bands. What can I do to improve specificity?
Answer: The appearance of non-specific bands is a frequent issue in Western blotting.[8][12] This can be caused by several factors including antibody concentration, blocking efficiency, and sample preparation.[8][9][11]
Troubleshooting Steps:
-
Antibody Concentration: Reduce the concentration of your primary and secondary antibodies.[8][10] High concentrations can lead to off-target binding.
-
Blocking: Increase the blocking time or try a different blocking agent.[8][10]
-
Sample Overload: Loading too much protein can lead to non-specific bands.[9][12] Try reducing the amount of protein loaded per lane.
-
Positive and Negative Controls: Include positive and negative controls to confirm antibody specificity.[9] For example, use a cell lysate from a cell line known to not express the target protein.
Issue 4: Low yield of recombinant protein for structural studies with this compound.
Question: I am trying to express a kinase to study its interaction with this compound, but the protein yield is very low. What are the common causes?
Answer: Low yield of recombinant protein can be due to a variety of factors including the expression system, vector, host strain, and culture conditions.[13][14][15] Protein toxicity and codon bias can also play a significant role.[14][15][16]
Troubleshooting Steps:
-
Expression Conditions:
-
Codon Usage: If the gene for your protein contains codons that are rare in your expression host (e.g., E. coli), this can lead to truncated or misfolded protein.[15] Consider using a host strain that supplies tRNAs for rare codons or synthesize a codon-optimized gene.
-
Vector and Host Strain: Ensure your expression vector is appropriate for your protein.[15] Some proteins express better with specific fusion tags that can enhance solubility.[14] Also, consider trying different host strains.[14][15]
Issue 5: Difficulty amplifying a specific gene for cloning into an expression vector.
Question: I am having trouble with my PCR amplification. I either get no product or multiple non-specific bands. What can I do?
Answer: PCR troubleshooting often involves optimizing various components of the reaction, including the primers, template DNA, and cycling conditions.[17][18][19][20]
Troubleshooting Steps:
-
Primer Design: Ensure your primers have a GC content between 40-60% and a similar melting temperature (Tm).[17][21] Avoid sequences that can form primer-dimers or hairpins.[19][21]
-
Annealing Temperature: The annealing temperature is a critical parameter.[18][21] A temperature that is too low can lead to non-specific binding, while one that is too high can prevent primer annealing. Try a gradient PCR to determine the optimal annealing temperature.[17][18]
-
Template DNA: Use a high-quality DNA template. Contaminants can inhibit the PCR reaction.[21]
-
Magnesium Concentration: The concentration of MgCl2 can affect enzyme activity and primer annealing. You may need to optimize this for your specific primer-template combination.[21]
-
Hot-Start Polymerase: Using a hot-start polymerase can reduce non-specific amplification that may occur at lower temperatures during reaction setup.[17]
Quantitative Data Summary: PCR Optimization
| Parameter | Initial PCR | Optimization 1 | Optimization 2 | Optimization 3 |
| Annealing Temperature | 55°C | 58°C | 60°C | 62°C |
| MgCl2 Concentration | 1.5 mM | 1.5 mM | 2.0 mM | 2.0 mM |
| Result | Multiple Bands | Fewer Non-specific Bands | Single Band | No Product |
Issue 6: Mass spectrometry data shows no binding of this compound to the target protein.
Question: My mass spectrometry results do not show a mass shift indicative of this compound binding to my target protein. What could be the problem?
Answer: A lack of detectable binding in mass spectrometry could be due to issues with the sample, the instrument, or the experimental conditions. It's important to ensure the instrument is properly calibrated and that the sample is correctly prepared.[22][23][24][25][26]
Troubleshooting Steps:
-
Instrument Calibration: Regularly calibrate your mass spectrometer to ensure mass accuracy.[23]
-
Sample Integrity: Confirm the integrity and concentration of your protein and this compound. Ensure that the protein is active and correctly folded.
-
Ionization Method: The choice of ionization technique (e.g., ESI, MALDI) can impact the detection of non-covalent complexes. Optimize the ionization conditions for your specific protein-ligand pair.[23]
-
Positive Control: Include a positive control with a known binder to your target protein to validate your experimental setup.
-
Check for Leaks: Gas leaks in the system can lead to a loss of sensitivity.[22]
Experimental Protocols
Protocol 1: Western Blot for p-Akt (Ser473) Inhibition
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (or vehicle control) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer using Ponceau S staining.[9][11]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total Akt and a loading control like GAPDH.
Protocol 2: General PCR Protocol for Gene Amplification
-
Reaction Setup: In a sterile PCR tube, combine the following on ice:
-
5 µL of 10x PCR Buffer
-
1 µL of 10 mM dNTPs
-
1.5 µL of 50 mM MgCl2
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1 µL of Template DNA (10-100 ng)
-
0.5 µL of Taq DNA Polymerase
-
Nuclease-free water to a final volume of 50 µL
-
-
Thermal Cycling:
-
Analysis: Analyze the PCR product by running 5-10 µL on a 1% agarose gel with a DNA ladder.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for Western blotting.
Caption: A logical troubleshooting workflow for PCR experiments.
Caption: An overview of the MAPK/ERK signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. drugs.com [drugs.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 14. neb.com [neb.com]
- 15. goldbio.com [goldbio.com]
- 16. gencefebio.com [gencefebio.com]
- 17. blog.abclonal.com [blog.abclonal.com]
- 18. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Optimizing PCR: Proven Tips and Troubleshooting Tricks | The Scientist [the-scientist.com]
- 20. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. genscript.com [genscript.com]
- 22. gentechscientific.com [gentechscientific.com]
- 23. gmi-inc.com [gmi-inc.com]
- 24. cgspace.cgiar.org [cgspace.cgiar.org]
- 25. alliancebioversityciat.org [alliancebioversityciat.org]
- 26. zefsci.com [zefsci.com]
Optimizing HP-228 dosage for maximum efficacy
Fictional HP-228 Technical Support Center
Product Name: this compound (Inhibitor of Kinase X)
For Research Use Only (RUO)
This document provides technical support for the use of this compound, a potent and selective small molecule inhibitor of the fictional Kinase X (KX). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound? this compound is a competitive ATP-binding inhibitor of Kinase X (KX). By binding to the ATP pocket of the KX enzyme, it prevents the phosphorylation of its primary downstream target, Protein Y (PY). This action effectively blocks the signal transduction of the Pro-Growth Signaling Pathway, which is often dysregulated in various cancer models.
2. How should I dissolve and store this compound? this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (less than one week), 4°C is acceptable. Please refer to the Stability Data table for more information.
3. What is the recommended concentration range for in vitro cell-based assays? The optimal concentration of this compound depends on the cell line and the duration of the experiment. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value in your specific model system. Based on our internal validation, most sensitive cell lines show an IC50 in the range of 50-500 nM.
4. Can this compound be used for in vivo studies? Yes, this compound has been formulated for in vivo use in animal models. A recommended vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The optimal dosage will depend on the animal model and tumor type, but a starting dose of 10-25 mg/kg administered daily via oral gavage is suggested. Always conduct a preliminary tolerability study.
5. How can I confirm that this compound is inhibiting its target in my experiment? Target engagement can be verified by measuring the phosphorylation level of the downstream substrate, Protein Y (PY), specifically at the KX-mediated phosphorylation site (e.g., p-PY Serine-55). A significant reduction in the p-PY signal relative to total PY after treatment with this compound indicates successful target inhibition. A detailed Western Blot protocol is provided below.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| Low or No Efficacy in Cell Viability Assay | 1. Sub-optimal dosage. 2. Cell line is resistant to KX inhibition. 3. Compound degradation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM). 2. Verify KX expression in your cell line. Confirm that the Pro-Growth Pathway is active. 3. Use a fresh aliquot of this compound stock solution. Check storage conditions. |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Uneven compound distribution in wells. 3. Edge effects in the plate. | 1. Ensure a homogenous single-cell suspension before plating. 2. Mix the plate gently on an orbital shaker for 1 minute after adding this compound. 3. Avoid using the outermost wells of the plate for experimental samples. |
| Unexpected Cell Toxicity at Low Doses | 1. Off-target effects. 2. High DMSO concentration in media. 3. Contamination of cell culture. | 1. Perform a kinase panel screen to check for off-target activity. 2. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. 3. Test for mycoplasma and other common cell culture contaminants. |
| p-PY Levels Do Not Decrease After Treatment | 1. Insufficient incubation time. 2. Technical issue with Western Blot. 3. Incorrect dosage. | 1. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal treatment duration. 2. Check antibody quality and protocol. Run positive and negative controls. 3. Confirm the concentration of the this compound stock solution. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (Cell viability measured after 72-hour incubation)
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 85 |
| A549 | Lung Carcinoma | 250 |
| MCF-7 | Breast Adenocarcinoma | 475 |
| U87-MG | Glioblastoma | > 10,000 |
Table 2: Recommended Starting Concentrations for Experiments
| Experiment Type | Recommended Concentration | Vehicle |
| In Vitro (Cell Culture) | 100 nM - 1 µM | DMSO (final conc. ≤ 0.1%) |
| In Vivo (Mouse Xenograft) | 10 - 25 mg/kg/day | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline |
Experimental Protocols
Protocol 1: Western Blot for p-PY Inhibition
-
Cell Treatment: Plate 1x10^6 cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 4 hours.
-
Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PY (Ser-55) and total PY overnight at 4°C. Use a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imager.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Dosing: Prepare a 2X serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits Kinase X, blocking downstream signaling.
Caption: Workflow for evaluating this compound efficacy from in vitro to in vivo.
Caption: Decision tree for troubleshooting this compound cell viability assays.
Technical Support Center: iNOS Inhibition Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding in vitro inducible nitric oxide synthase (iNOS) inhibition assays, with a specific focus on the compound HP-228.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not showing inhibitory activity against iNOS in our in vitro enzyme assay?
A1: The synthetic peptide this compound does not directly inhibit the enzymatic activity of iNOS.[1][2] Studies have shown that this compound functions by inhibiting the induction of iNOS expression in vivo, meaning it prevents the synthesis of the iNOS enzyme rather than blocking the function of the already-formed enzyme.[1][2][3] Therefore, in a cell-free in vitro assay using purified iNOS, this compound is not expected to show inhibitory effects.
Q2: What is the proposed mechanism of action for this compound's effect on iNOS?
A2: The precise mechanism is not fully elucidated, but evidence suggests an indirect action. This compound is thought to work upstream of iNOS expression, possibly through the generation of a metabolite or a secondary mediator after its administration in vivo.[2] This unidentified factor then interferes with the signaling pathways, such as the NF-κB pathway, that lead to the transcription of the iNOS gene.
Q3: Should we be using a cell-based assay instead of a cell-free enzyme assay to test this compound?
A3: While a cell-based assay is a step closer to a physiological system, studies have shown that this compound also fails to prevent the induction of iNOS in isolated cells (e.g., rat aortic smooth muscle cells) when stimulated with lipopolysaccharide (LPS) or interleukin-1β.[1][2] However, plasma from rats treated with this compound did inhibit iNOS induction in these cells, which supports the hypothesis that a metabolite or secondary mediator is responsible for the effect.[1][2]
Troubleshooting Guide: Absence of iNOS Inhibition
If you are observing a lack of inhibition in your in vitro iNOS assay with a test compound, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Indirect Inhibition Mechanism | The compound may not be a direct enzyme inhibitor. It could be acting on upstream signaling pathways that regulate iNOS expression (e.g., NF-κB, MAPKs).[4][5][6] |
| Compound Inactivity | The compound may genuinely be inactive against iNOS. |
| Incorrect Assay Type | A cell-free assay will not detect inhibitors of iNOS expression. A cell-based assay is required to assess effects on iNOS induction. |
| Assay Conditions | Ensure optimal concentrations of substrate (L-arginine) and cofactors (NADPH, FAD, FMN, tetrahydrobiopterin) are used.[7] |
| Compound Solubility | Poor solubility can lead to an artificially low concentration of the test compound in the assay. |
| Enzyme Quality | Verify the activity and purity of the recombinant iNOS enzyme. |
Experimental Protocols
Protocol 1: Cell-Free in Vitro iNOS Enzyme Inhibition Assay
This protocol is designed to identify direct inhibitors of iNOS enzymatic activity.
1. Reagents and Materials:
-
Recombinant iNOS enzyme
-
L-Arginine (substrate)
-
NADPH, FAD, FMN, Tetrahydrobiopterin (H4B) (cofactors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (e.g., this compound) and known iNOS inhibitor (e.g., L-NIL)
-
Griess Reagent (for nitrite detection)
-
96-well microplate
2. Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactors, and L-arginine.
-
Add the test compound or control (vehicle, known inhibitor) to the wells of the microplate.
-
Initiate the reaction by adding the recombinant iNOS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Measure the concentration of nitrite, a stable breakdown product of nitric oxide, using the Griess Reagent.
-
Calculate the percentage of iNOS inhibition for each compound concentration.
Protocol 2: Cell-Based iNOS Induction and Inhibition Assay
This protocol is used to screen for compounds that inhibit the expression of the iNOS enzyme.
1. Cell Culture and Treatment:
-
Use a suitable cell line, such as murine macrophage RAW 264.7 cells.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Induce iNOS expression by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
Incubate for 24 hours.
2. Measurement of Nitric Oxide Production:
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess assay as an indicator of NO production.
3. (Optional) Western Blot for iNOS Protein Expression:
-
Lyse the cells and collect the protein.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific for iNOS, followed by a secondary antibody.
-
Visualize and quantify the iNOS protein bands to confirm that the compound reduces iNOS protein levels.[8][9]
Visualizations
Caption: Proposed indirect mechanism of this compound.
Caption: Comparison of assay types for this compound.
References
- 1. This compound, a novel synthetic peptide, inhibits the induction of nitric oxide synthase in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HP-228 (Heptapeptide)
Disclaimer: The information provided in this technical support center pertains to the heptapeptide HP-228 (CAS# 109022-88-0), a known inhibitor of inducible nitric oxide synthase (iNOS) induction. The term "this compound" can be associated with other chemical entities; therefore, users should verify the relevance of this information to their specific compound. The stability and handling protocols are based on general principles for peptides and may require optimization for specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound in solution.
| Problem | Possible Cause | Suggested Solution |
| Difficulty Dissolving this compound | Incorrect solvent selection based on peptide properties. | This compound is a heptapeptide; its solubility is dictated by its amino acid composition. For initial solubilization of a small test amount, refer to the general peptide solubility guidelines.[1][2][3] Basic peptides can be dissolved in a slightly acidic solution, while acidic peptides are more soluble in basic solutions.[1] For peptides with high hydrophobicity, a small amount of an organic solvent like DMSO may be necessary for initial dissolution, followed by dilution with the aqueous buffer.[2] |
| Precipitation of this compound in Solution | Exceeding the solubility limit in the chosen buffer. Change in pH or temperature affecting solubility. | Prepare a more concentrated stock solution in an appropriate solvent (e.g., DMSO) and then dilute it into the final aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. If precipitation occurs after temperature changes (e.g., thawing), gentle warming and sonication may help redissolve the peptide.[3] Avoid repeated freeze-thaw cycles.[2] |
| Loss of Biological Activity | Peptide degradation in solution. Adsorption to container surfaces. | Prepare fresh solutions for each experiment or use aliquots of a stock solution stored at -20°C or -80°C to minimize degradation.[2] Use low-protein-binding tubes and pipette tips to prevent adsorption. Consider the stability of the peptide in your specific experimental buffer and at the working temperature. |
| Inconsistent Experimental Results | Inaccurate peptide concentration due to incomplete solubilization or degradation. Variability in solution preparation. | Ensure complete dissolution of the peptide before use; the solution should be clear and free of particulates.[3] Use a standardized protocol for solution preparation. Quantify the peptide concentration in the stock solution using a suitable method (e.g., UV-Vis spectroscopy or a peptide quantification assay). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For lyophilized this compound, it is recommended to first attempt reconstitution in sterile, distilled water. If the peptide is not readily soluble, its amino acid sequence should be analyzed to determine its net charge. As a heptapeptide analog of α-MSH, it may have basic or acidic properties.[4][5] For basic peptides, a small amount of 10% acetic acid can be used for initial solubilization, followed by dilution with your experimental buffer. For acidic peptides, a dilute solution of ammonium hydroxide (0.1%) can be used.[1] For highly hydrophobic peptides, dissolving in a minimal amount of DMSO and then carefully diluting with an aqueous buffer is a common practice.[2]
Q2: How should I store this compound solutions?
A2: Lyophilized this compound should be stored at -20°C for long-term stability. Once reconstituted, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or, preferably, -80°C.[2] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[2] The stability of this compound in solution at 4°C or room temperature for extended periods has not been extensively documented and should be determined experimentally if required.
Q3: What are the potential degradation pathways for this compound in solution?
A3: As a peptide, this compound is susceptible to several degradation pathways in aqueous solutions. These include oxidation (especially if it contains Met, Cys, or Trp residues), deamidation (of Asn and Gln residues), and hydrolysis of the peptide bonds, which can be catalyzed by pH extremes and temperature.[1] To minimize degradation, use high-purity water and buffers, control the pH of the solution, and store it frozen in aliquots.
Q4: Is this compound active in vitro?
A4: Studies have shown that this compound inhibits the induction of nitric oxide synthase (iNOS) in vivo.[4][5] However, it did not show direct antagonism of iNOS induction in isolated rat aortic smooth muscle cells, suggesting that its mechanism of action in vivo may involve a metabolite or a secondary mediator.[5] Therefore, the in vitro activity of this compound may depend on the specific cell type and experimental conditions.
Q5: What is the proposed mechanism of action for this compound?
A5: this compound is a heptapeptide analog of α-melanocyte-stimulating hormone (α-MSH) and has been shown to be a potent agent in preventing endotoxin shock.[4][5] Its primary described mechanism is the inhibition of the in vivo induction of inducible nitric oxide synthase (iNOS).[4][5] It also exhibits anti-inflammatory effects by inhibiting neutrophil accumulation.[6] The interaction of this compound with melanocortin receptors is also suggested.[6]
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Buffer using RP-HPLC
This protocol outlines a general method to assess the stability of this compound in a specific buffer over time.
1. Materials:
- Lyophilized this compound
- High-purity water (Milli-Q or equivalent)
- Desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade
- Low-protein-binding microcentrifuge tubes
- Reverse-phase HPLC (RP-HPLC) system with a C18 column
- Incubator or water bath
2. Procedure:
- Preparation of this compound Stock Solution:
- Allow the lyophilized this compound vial to equilibrate to room temperature.
- Reconstitute the peptide in an appropriate solvent (as determined in preliminary solubility tests) to a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.
- Preparation of Stability Samples:
- Dilute the this compound stock solution with the desired aqueous buffer to the final working concentration (e.g., 100 µg/mL).
- Aliquot the solution into several low-protein-binding microcentrifuge tubes.
- Incubation:
- Place the tubes in an incubator or water bath set to the desired temperature (e.g., 4°C, 25°C, or 37°C).
- Time-Point Analysis:
- At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.
- Immediately analyze the sample by RP-HPLC. If immediate analysis is not possible, freeze the sample at -80°C until analysis.
- RP-HPLC Analysis:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Gradient: A suitable gradient to resolve the this compound peak from any degradation products (e.g., 5-95% B over 20 minutes).
- Flow Rate: 1 mL/min
- Detection: UV at 214 nm or 280 nm.
- Data Analysis:
- Integrate the peak area of the intact this compound at each time point.
- Calculate the percentage of remaining this compound at each time point relative to the initial (time 0) peak area.
- Plot the percentage of remaining this compound versus time to determine the stability profile.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Proposed indirect inhibitory pathway of this compound on iNOS induction.
References
- 1. bachem.com [bachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. This compound, a novel synthetic peptide, inhibits the induction of nitric oxide synthase in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. The melanocortin peptide HP228 displays protective effects in acute models of inflammation and organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming HP-228 Peptide Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the HP-228 peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a novel synthetic heptapeptide analog of α-Melanocyte Stimulating Hormone.[1][2][3] It has been shown to be a potent agent in preventing endotoxin shock by inhibiting the induction of type II nitric oxide synthase (iNOS).[1][2][3] Like many peptides, especially those with a significant proportion of hydrophobic amino acids, this compound may exhibit poor solubility in aqueous solutions, which can hinder its application in biological assays and therapeutic development.[4][5][6] Incomplete solubilization can lead to inaccurate concentration determination and reduced bioactivity.[4][5]
Q2: What are the primary factors influencing the solubility of peptides like this compound?
A2: Several factors inherent to the peptide's structure and its environment dictate its solubility:
-
Amino Acid Composition: The ratio of hydrophilic (water-loving) to hydrophobic (water-fearing) amino acids is a primary determinant. Peptides rich in hydrophobic residues like Leucine, Valine, and Phenylalanine tend to have lower aqueous solubility.[5][7]
-
Peptide Length: Longer peptides generally exhibit lower solubility due to an increased number of hydrophobic interactions that can lead to aggregation.[4][5]
-
pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has no net charge. Adjusting the pH away from the pI increases the net charge and enhances solubility.[5][7]
-
Secondary Structure: Peptides that form stable secondary structures, such as beta-sheets, are more prone to aggregation and precipitation.[5]
-
Temperature: Generally, increasing the temperature enhances peptide solubility, but excessive heat can cause degradation.[7][8]
Q3: What is the first step I should take if I encounter solubility issues with this compound?
A3: Before attempting to dissolve the entire sample, it is highly recommended to perform a solubility test with a small aliquot of the lyophilized this compound powder.[6][9] This will help determine the optimal solvent and conditions without risking the entire batch.
Troubleshooting Guide
Issue 1: this compound powder does not dissolve in aqueous buffers (e.g., PBS, Tris).
Cause: The peptide may be hydrophobic or the pH of the buffer may be close to its isoelectric point (pI).
Solutions:
-
pH Adjustment:
-
For Basic Peptides (net positive charge): If this compound has a net positive charge, try dissolving it in a slightly acidic solution, such as 10% acetic acid, and then dilute it with your aqueous buffer.[4][8]
-
For Acidic Peptides (net negative charge): If this compound has a net negative charge, attempt to dissolve it in a slightly basic solution, like 0.5% ammonium hydroxide, before diluting with the buffer.[10]
-
-
Use of Organic Solvents:
-
For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is recommended.[4][6][9] Subsequently, the solution can be slowly diluted with the desired aqueous buffer while vortexing.[4] It is crucial to keep the final concentration of the organic solvent compatible with your experimental system, typically below 1% (v/v) for cell-based assays.[4]
-
-
Sonication:
Issue 2: this compound precipitates out of solution after initial dissolution.
Cause: This can occur when diluting a concentrated stock (e.g., in an organic solvent) into an aqueous buffer, a phenomenon known as "salting out," or if the peptide aggregates over time.
Solutions:
-
Slow Dilution: When diluting the stock solution, add it dropwise to the aqueous buffer while continuously stirring or vortexing.[11] This prevents localized high concentrations of the peptide that can lead to precipitation.
-
Re-dissolution and Lyophilization: If precipitation is significant, the peptide may need to be recovered by centrifugation, followed by lyophilization to remove the solvent, before attempting to redissolve it under different conditions.[6]
-
Storage Conditions: Store peptide solutions at -20°C or lower to minimize degradation and aggregation.[10] For long-term storage, it is best to store the peptide in its lyophilized form.[10]
Experimental Protocols
Protocol 1: General Peptide Solubility Testing
-
Preparation: Allow the lyophilized this compound peptide to warm to room temperature before opening the vial to prevent condensation.[6][9]
-
Initial Solvent Test:
-
Weigh a small amount of the peptide (e.g., 1 mg).
-
Attempt to dissolve it in sterile, deionized water.
-
If insoluble, proceed to test other solvents based on the peptide's predicted charge (acidic or basic solutions) or hydrophobicity (organic solvents).
-
-
Solubilization Procedure:
-
Add the chosen solvent incrementally to the peptide powder.
-
Vortex or sonicate briefly after each addition.
-
Visually inspect for complete dissolution (a clear solution with no visible particles).
-
-
Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material.[4][8]
Protocol 2: Solubilization of a Hydrophobic Peptide using DMSO
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the lyophilized this compound to create a concentrated stock solution (e.g., 10 mg/mL).[9] Vortex thoroughly.
-
Stepwise Dilution: Slowly add the desired aqueous buffer (e.g., PBS) to the DMSO stock solution dropwise while vortexing.[4]
-
Final Concentration: Continue diluting until the desired final peptide concentration is reached, ensuring the final DMSO concentration is compatible with the intended assay.
-
Storage: Aliquot the final solution and store at -20°C or -80°C.
Data Presentation
Table 1: Recommended Solvents Based on Peptide Properties
| Peptide Property | Primary Solvent | Secondary Solvent (if needed) |
| Hydrophilic / Charged (>25% charged residues) | Deionized Water | Aqueous Buffer (e.g., PBS, Tris) |
| Basic (Net positive charge) | 10-30% Acetic Acid in Water | Deionized Water or Aqueous Buffer |
| Acidic (Net negative charge) | 0.5% Ammonium Hydroxide in Water | Deionized Water or Aqueous Buffer |
| Hydrophobic (>50% hydrophobic residues) | DMSO, DMF, or Acetonitrile | Stepwise dilution with aqueous buffer |
Data compiled from multiple sources.[4][6][8][10][11]
Visualizations
Caption: A workflow for systematically troubleshooting this compound peptide solubility.
Caption: Hypothesized indirect mechanism of action for this compound.[1]
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel synthetic peptide, inhibits the induction of nitric oxide synthase in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. reta-peptide.com [reta-peptide.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
Technical Support Center: HP-228 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during in vivo studies with HP-228, a novel kinase inhibitor. Our aim is to help you identify potential sources of variability and optimize your experimental protocols for robust and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability in tumor growth rates between animals in the same treatment group. What could be the cause?
A1: High variability in tumor growth is a common challenge in xenograft studies and can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Guide:
-
Animal Health and Acclimation:
-
Verification: Ensure all animals are of a similar age, weight, and from the same supplier.
-
Acclimation Period: Confirm that a sufficient acclimation period (typically 5-7 days) was provided upon arrival at the facility. Stress from transportation can impact study outcomes.
-
Health Monitoring: Regularly monitor animals for any signs of illness or distress that could affect tumor engraftment and growth.
-
-
Tumor Cell Viability and Implantation Technique:
-
Cell Health: Only use tumor cells from a consistent passage number and ensure high viability (>95%) at the time of injection.
-
Injection Volume and Site: Standardize the injection volume and anatomical site. Subcutaneous injections in the flank are common, and consistency is key.
-
Cell Suspension: Ensure a homogenous single-cell suspension, free of clumps, to deliver a consistent number of cells to each animal.
-
-
Study Randomization and Blinding:
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups to ensure an even distribution of tumor volumes at the start of the study.
-
Blinding: Whenever possible, the individuals responsible for tumor measurements and data collection should be blinded to the treatment groups to minimize bias.[1]
-
Q2: The antitumor efficacy of this compound is inconsistent across different studies, even with the same animal model and cell line. What should we investigate?
A2: Inconsistent efficacy can be frustrating. This issue often points to subtle variations in the experimental protocol or the formulation of the therapeutic agent.
Troubleshooting Guide:
-
This compound Formulation and Administration:
-
Formulation Consistency: this compound is a small molecule inhibitor and may require a specific formulation for in vivo delivery (e.g., suspension in a vehicle like 0.5% methylcellulose). Ensure the formulation is prepared fresh daily and is homogenous.
-
Dosing Accuracy: Verify the accuracy of the dosing volume for each animal based on its most recent body weight.
-
Route of Administration: Confirm the consistency of the administration route (e.g., oral gavage, intraperitoneal injection). Improper administration can significantly alter drug exposure.[2]
-
-
Pharmacokinetics (PK) and Bioavailability:
-
PK Studies: If not already done, conduct a pilot pharmacokinetic study to determine the key PK parameters of this compound in your chosen animal model. This will help confirm that the drug is reaching the target tissue at sufficient concentrations.[3]
-
Drug Metabolism: Be aware that drug-metabolizing enzymes can differ between species and even strains of mice, potentially affecting drug exposure and efficacy.[4][5]
-
-
Tumor Microenvironment and Model Integrity:
-
Orthotopic vs. Subcutaneous Models: The tumor microenvironment can influence drug response.[6] If you are using a subcutaneous model, consider if an orthotopic model (implanting tumor cells in the corresponding organ) might yield more clinically relevant and consistent results.[6]
-
Immune System Interaction: The immune status of the animal model (e.g., immunodeficient vs. immunocompetent) can dramatically impact the efficacy of certain cancer therapies.[6] Ensure the chosen model is appropriate for the expected mechanism of action of this compound.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of this compound in BALB/c Mice
This table summarizes the key pharmacokinetic parameters of this compound following a single dose administration.
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 450 ± 90 |
| Tmax (h) | 0.25 | 2.0 |
| AUC (0-t) (ng*h/mL) | 3500 ± 400 | 2100 ± 350 |
| Half-life (t½) (h) | 4.5 ± 0.8 | 5.2 ± 1.1 |
| Bioavailability (%) | N/A | 24% |
Data are presented as mean ± standard deviation.
Table 2: Example Tumor Growth Inhibition Data in a Xenograft Model
This table shows representative data from an efficacy study of this compound in a subcutaneous xenograft model.
| Treatment Group | N | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | % TGI* |
| Vehicle Control | 10 | 125 ± 20 | 1500 ± 300 | N/A |
| This compound (25 mg/kg) | 10 | 128 ± 22 | 950 ± 250 | 37% |
| This compound (50 mg/kg) | 10 | 123 ± 19 | 550 ± 180 | 63% |
| Positive Control | 10 | 126 ± 21 | 400 ± 150 | 73% |
*Tumor Growth Inhibition
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model Establishment
-
Cell Culture: Culture human cancer cells (e.g., MDA-MB-231) in the recommended medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells.
-
Cell Counting and Viability: Resuspend the cell pellet in serum-free medium. Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Injection Preparation: Adjust the cell concentration to 1 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel.
-
Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each immunodeficient mouse (e.g., NOD/SCID).
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
Protocol 2: this compound Formulation and Oral Administration
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
This compound Formulation: Weigh the required amount of this compound powder and suspend it in the vehicle to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse).
-
Homogenization: Ensure the suspension is homogenous by vortexing and/or sonicating immediately before administration.
-
Animal Dosing: Administer the formulation to the mice via oral gavage using a suitable gavage needle. The dosing volume should be based on the individual animal's body weight (e.g., 10 mL/kg).
Visualizations
References
- 1. Tackling In Vivo Experimental Design [modernvivo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. db-thueringen.de [db-thueringen.de]
- 6. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
How to control for variables in HP-228 experiments
Welcome to the technical support center for HP-228 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting experiments involving this compound, a novel synthetic peptide with anti-inflammatory properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic heptapeptide analog of α-Melanocyte-stimulating hormone (α-MSH). Its primary known mechanism of action is the inhibition of the in vivo induction of inducible nitric oxide synthase (iNOS).[1] This action is believed to be indirect, as this compound does not appear to directly antagonize iNOS induction in isolated cells in vitro.[1] Instead, it is thought to modulate a systemic response that prevents the upregulation of iNOS during an inflammatory challenge, such as endotoxemia induced by lipopolysaccharide (LPS).[1]
Q2: In what experimental models has this compound been shown to be effective?
This compound has demonstrated efficacy in in vivo models of endotoxemia. Specifically, in studies involving conscious rats, pre-treatment with this compound was shown to markedly reduce the increase in iNOS activity in aortic segments and lung homogenates following an LPS challenge.[1] It has been investigated in Phase II clinical trials for the management of post-surgical pain and inflammation.[2]
Q3: What are the key considerations when designing an in vivo experiment with this compound?
When designing an in vivo experiment with this compound, it is crucial to consider the following:
-
Timing of Administration: this compound has been shown to be effective when administered as a pre-treatment before the inflammatory stimulus.[1] The optimal pre-treatment time should be determined for your specific model.
-
Dosage: A dosage of 30 micrograms/kg has been used effectively in rat models of endotoxemia.[1] However, dose-response studies are recommended to determine the optimal dose for your experimental conditions.
-
Control Groups: Appropriate control groups are essential. These should include a vehicle control, a positive control (e.g., LPS alone), and the experimental group (this compound + LPS).
-
Outcome Measures: Key outcome measures to assess the efficacy of this compound include iNOS activity, nitric oxide production, and downstream inflammatory markers.
Q4: Why might I not be observing an effect of this compound in my in vitro experiments?
Published research suggests that this compound does not directly inhibit the induction of iNOS in isolated cells in vitro.[1] In studies with isolated rat aortic smooth muscle cells, this compound did not antagonize the induction of iNOS by LPS or interleukin-1 beta.[1] However, plasma from rats treated with this compound was able to prevent iNOS induction in these cells.[1] This indicates that this compound may be metabolized into an active form in vivo, or it may act on a cell type not present in your in vitro model to produce a secondary mediator that inhibits iNOS induction.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent results in in vivo experiments. | 1. Variability in the timing of this compound administration relative to the inflammatory stimulus.2. Inconsistent dosage or route of administration.3. Variability in the health or genetic background of the experimental animals. | 1. Strictly adhere to the pre-treatment time established in your protocol.2. Ensure accurate and consistent preparation and administration of this compound.3. Use age- and weight-matched animals from a reputable supplier. Consider using littermate controls where appropriate. |
| No significant reduction in iNOS activity with this compound pre-treatment. | 1. Sub-optimal dosage of this compound.2. Timing of tissue/sample collection is not optimal for detecting the peak effect.3. The inflammatory stimulus is too strong, overwhelming the protective effect of this compound. | 1. Perform a dose-response study to determine the optimal effective dose of this compound in your model.2. Conduct a time-course experiment to identify the time point of maximal iNOS inhibition.3. Consider reducing the dose of the inflammatory agent (e.g., LPS). |
| High variability in nitric oxide measurements. | 1. Instability of nitric oxide.2. Interference from other substances in the sample. | 1. Measure stable nitric oxide metabolites such as nitrite and nitrate using the Griess assay.2. Ensure proper sample preparation and use appropriate controls to account for background levels. |
Experimental Protocols
Key Experiment: In Vivo Model of Endotoxemia in Rats
This protocol describes a method to assess the in vivo efficacy of this compound in inhibiting LPS-induced iNOS activity.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (to be dissolved in sterile saline)
-
Lipopolysaccharide (LPS) from E. coli (to be dissolved in sterile saline)
-
Sterile saline (vehicle)
-
Anesthesia (e.g., isoflurane)
-
Materials for tissue collection and homogenization
-
Nitric oxide synthase assay kit
Methodology:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Grouping: Randomly assign rats to the following groups (n=8 per group):
-
Vehicle Control (saline only)
-
LPS Control (saline followed by LPS)
-
This compound Treatment (this compound followed by LPS)
-
-
This compound Administration: Administer this compound (e.g., 30 µg/kg) or vehicle (saline) via intravenous (i.v.) injection 30 minutes prior to the LPS challenge.
-
LPS Challenge: Administer LPS (e.g., 5 mg/kg) or vehicle (saline) via i.v. injection.
-
Monitoring: Monitor the animals for signs of endotoxemia for a period of 6 hours.
-
Tissue Collection: At the end of the monitoring period, euthanize the rats and collect tissues of interest (e.g., aorta, lung).
-
iNOS Activity Assay: Prepare tissue homogenates and measure iNOS activity using a commercially available nitric oxide synthase assay kit, which typically measures the conversion of L-arginine to L-citrulline.
Data Presentation
Table 1: Effect of this compound on iNOS Activity in Lung Tissue
| Treatment Group | n | iNOS Activity (pmol/min/mg protein) | p-value vs. LPS Control |
| Vehicle Control | 8 | Insert Mean ± SEM | N/A |
| LPS Control | 8 | Insert Mean ± SEM | N/A |
| This compound + LPS | 8 | Insert Mean ± SEM | Insert p-value |
Mandatory Visualizations
References
Technical Support Center: Refining HP-228 Administration Protocol in Rats
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration of HP-228 in rats. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a novel synthetic heptapeptide, an analog of α-melanocyte-stimulating hormone (α-MSH).[1] Its primary known mechanism of action is the in vivo inhibition of inducible nitric oxide synthase (iNOS) induction.[1] While the complete signaling pathway is still under investigation, it is suggested that a metabolite of this compound or secondary mediators may be responsible for its effects, as this compound itself does not directly inhibit iNOS in vitro.[1]
2. How should lyophilized this compound be stored?
Lyophilized this compound should be stored at -20°C for long-term stability. For short-term storage (days to weeks), it can be kept at 4°C.[2] It is recommended to store the peptide in a desiccator to prevent moisture absorption.
3. How do I reconstitute this compound for administration?
4. What is the recommended dose of this compound in rats?
A previously studied effective dose of this compound in a rat model of endotoxemia is 30 micrograms per kilogram (µg/kg) of body weight, administered intravenously.[1]
5. What is the likely pharmacokinetic profile of this compound in rats?
Specific pharmacokinetic data for this compound is limited. However, based on studies with its parent molecule, α-MSH, and other heptapeptides, this compound is expected to have a short half-life in plasma. One study on a different heptapeptide reported its presence in its natural form in rat plasma for only 7-10 minutes.[5] Due to rapid metabolism, the bioavailability of α-MSH analogs is generally low when administered via subcutaneous or intraperitoneal routes.
6. What are the potential side effects of this compound in rats?
While specific adverse effects for this compound have not been documented, researchers should be aware of potential side effects observed with other α-MSH analogs, such as Melanotan II. These can include flushing, nausea, and loss of appetite. It is crucial to monitor the animals closely for any signs of distress or adverse reactions following administration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Difficulty dissolving lyophilized this compound | - Insufficient solvent volume.- Inappropriate solvent.- Peptide has degraded due to improper storage. | - Gradually add more sterile saline while vortexing or gently sonicating.- If saline is ineffective, consider reconstituting a small test amount in a solvent suitable for hydrophobic peptides, such as a small amount of DMSO followed by dilution in saline (ensure final DMSO concentration is safe for in vivo use).- Verify the storage conditions and age of the peptide. |
| Inconsistent or no biological effect observed | - Incorrect dosage.- Improper administration technique.- Degradation of reconstituted this compound. | - Double-check all calculations for dosing.- Ensure proper intravenous injection technique to confirm the full dose entered the circulation.- Prepare fresh solutions for each experiment. Avoid using peptide solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles. |
| Animal shows signs of distress after injection (e.g., rapid breathing, lethargy) | - Adverse reaction to this compound or vehicle.- Too rapid injection rate. | - Monitor the animal closely. If symptoms are severe or persist, consider euthanizing the animal and consulting with a veterinarian.- Administer intravenous injections slowly to minimize the risk of shock or adverse cardiovascular events.- Ensure the vehicle (e.g., saline) is sterile and at an appropriate temperature. |
| Precipitation observed in the reconstituted solution | - Peptide concentration exceeds its solubility in the chosen solvent.- pH of the solution is not optimal for solubility. | - Dilute the solution with more solvent to a concentration where the peptide remains in solution.- If possible, adjust the pH of the solvent. For many peptides, a slightly acidic or basic pH can improve solubility. However, ensure the final pH is suitable for intravenous administration. |
Experimental Protocols
In Vivo Administration of this compound in a Rat Endotoxemia Model
This protocol is based on the methodology described by Abou-Mohamed et al. (1995).[1]
1. Animal Preparation:
- Use male Sprague-Dawley rats.
- House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- For intravenous administration, cannulate the femoral vein under appropriate anesthesia. Allow for a recovery period as per institutional guidelines.
2. This compound Preparation and Administration:
- Reconstitute lyophilized this compound in sterile 0.9% saline to achieve the desired final concentration.
- Administer this compound at a dose of 30 µg/kg via the cannulated femoral vein.
- The administration should be performed 30 minutes prior to the induction of endotoxemia.
3. Induction of Endotoxemia:
- Prepare a solution of E. coli lipopolysaccharide (LPS) in sterile saline.
- Administer LPS at a dose of 5 mg/kg intravenously.
4. Monitoring and Sample Collection:
- Monitor the animals for physiological changes for up to 6 hours post-LPS administration.
- At the end of the experimental period, euthanize the animals and collect tissues (e.g., aorta, lung) for ex vivo analysis.
Ex Vivo Assay for Nitric Oxide Synthase (iNOS) Activity
1. cGMP Production in Aortic Segments:
- Excise the thoracic aorta and cut it into rings.
- Incubate the aortic rings in an appropriate buffer.
- Measure the production of cyclic guanosine monophosphate (cGMP) as an indicator of nitric oxide synthase activity. This can be done using commercially available cGMP enzyme immunoassay (EIA) kits.
2. Conversion of [3H]-Arginine to [3H]-Citrulline in Lung Homogenates:
- Homogenize lung tissue in a suitable buffer.
- Incubate the homogenate with [3H]-arginine.
- Separate [3H]-citrulline from [3H]-arginine using ion-exchange chromatography.
- Quantify the amount of [3H]-citrulline produced using a scintillation counter. This is a direct measure of NOS activity.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound on iNOS Activity in Rats
| Parameter | Control (LPS only) | This compound (30 µg/kg) + LPS |
| Aortic cGMP Production (pmol/mg protein) | Data not available in abstract | Data not available in abstract |
| Lung [3H]-Citrulline Conversion (dpm/mg protein) | Significantly higher than baseline | Markedly reduced compared to LPS only |
Note: Specific quantitative values were not available in the abstract of the primary study. Researchers should refer to the full publication for detailed data.
Visualizations
Caption: Proposed signaling pathway for this compound's inhibition of iNOS induction.
Caption: Experimental workflow for this compound administration in a rat endotoxemia model.
References
- 1. This compound, a novel synthetic peptide, inhibits the induction of nitric oxide synthase in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. umbrellalabs.is [umbrellalabs.is]
- 4. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 5. [The pharmacokinetics and metabolism of heptapeptide--a prospective synthetic analog of tuftsin with psychostimulating action in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic Peptides
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of synthetic peptides like HP-228. Consistent peptide quality is crucial for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in synthetic peptides?
A1: Batch-to-batch variability in synthetic peptides can stem from several factors during and after synthesis.[1][2] Key sources include:
-
Peptide-Related Impurities: These arise from inefficiencies in the solid-phase peptide synthesis (SPPS) process and can include deletion sequences (missing amino acids), truncated sequences, and incomplete deprotection of amino acid side chains.[1][3][4]
-
Counter-ion Contamination: Trifluoroacetic acid (TFA) is commonly used during peptide cleavage and purification. Residual TFA salts in the final peptide product can interfere with biological assays.[5]
-
Post-Translational Modifications: Unintended modifications like oxidation, particularly of methionine or tryptophan residues, can occur during synthesis or storage.[1]
-
Biological Contaminants: Endotoxins (lipopolysaccharides) from gram-negative bacteria can contaminate peptide preparations and trigger unwanted immune responses in cellular assays.[5]
-
Inconsistent Peptide Content and Purity: Variations in the actual amount of the target peptide versus the total material (which includes water and salts) can lead to inaccurate concentration calculations and inconsistent results.[5]
-
Improper Storage and Handling: Lyophilized peptides are susceptible to degradation from moisture and repeated freeze-thaw cycles.[5][6]
Q2: How can I assess the purity and identity of my synthetic peptide batch?
A2: A combination of analytical techniques is recommended for comprehensive characterization of synthetic peptides:[7][8][9][10][11][12][13]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing peptide purity.[8][9][10][11][14]
-
Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight of the target peptide and identifying impurities.[8][9][10][11]
-
Amino Acid Analysis (AAA): Provides the amino acid composition of the peptide, which can be compared to the expected sequence.[1][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information.[8][9][10]
-
Circular Dichroism (CD) Spectroscopy: Used to assess the secondary structure of the peptide.[8][9][10]
Q3: What impact can peptide impurities have on my experiments?
-
Altered Biological Activity: Impurities may have their own biological effects, leading to false-positive or false-negative results.[6][15] For instance, contaminating peptides could inadvertently activate or inhibit a signaling pathway.
-
Immunogenicity: Certain impurities can elicit an immune response, which is a critical concern in pre-clinical and clinical studies.[6][14]
-
Reduced Potency: If a significant portion of the peptide batch consists of impurities, the effective concentration of the active peptide will be lower than calculated, leading to reduced potency.
-
Toxicity: Some impurities may be toxic to cells, affecting cell viability in in-vitro assays.[5]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays between different peptide batches.
This is a common problem that can often be traced back to variations in peptide purity, the presence of contaminants, or incorrect peptide concentration.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Varying Peptide Purity | 1. Review the Certificate of Analysis (CoA) for each batch. Compare the purity levels determined by HPLC. 2. Perform an in-house HPLC analysis on all batches to confirm the reported purity. | If purity varies significantly, consider re-purifying the less pure batches or ordering a new batch with a higher purity specification. |
| Presence of Bioactive Impurities | 1. Analyze the peptide batches using LC-MS to identify any co-eluting impurities that may not be resolved by HPLC alone. 2. If possible, test the biological activity of identified impurities. | If a bioactive impurity is identified, a more stringent purification method may be required for future syntheses. |
| Endotoxin Contamination | Perform a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels in each peptide batch. | If endotoxin levels are high, consider using endotoxin removal columns or ordering endotoxin-free peptide batches for sensitive immunological assays.[5] |
| Incorrect Peptide Concentration | 1. Use a reliable method for peptide quantification, such as Amino Acid Analysis (AAA), to determine the net peptide content.[1] 2. Avoid relying solely on the weight of the lyophilized powder, as it contains water and salts. | Adjust the concentration of your stock solutions based on the net peptide content to ensure consistent dosing across experiments. |
| TFA Interference | If your assay is sensitive to acidic conditions or if you observe unexpected cellular responses, consider TFA contamination. | Perform a TFA counter-ion exchange to replace it with a more biocompatible counter-ion like acetate or hydrochloride.[5] |
Issue 2: Poor or inconsistent peptide solubility.
Poor solubility can lead to inaccurate dosing and precipitation of the peptide during experiments.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrophobic Peptide Sequence | Review the amino acid sequence for a high content of hydrophobic residues. | 1. Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer. 2. Sonication can also aid in dissolution. |
| Peptide Aggregation | Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to check for aggregation. | 1. Optimize the buffer conditions (pH, ionic strength). 2. Consider adding denaturants like guanidine hydrochloride or urea to your stock solution, if compatible with your assay. |
| Incorrect pH of Solvent | The net charge of the peptide depends on the pH of the solvent, which affects solubility. | 1. For acidic peptides (net negative charge), try dissolving in a basic buffer. 2. For basic peptides (net positive charge), try dissolving in an acidic buffer. 3. For neutral peptides, organic solvents are often required. |
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of a synthetic peptide batch.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in an appropriate solvent (e.g., water with 0.1% TFA or a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
Use a standard HPLC system with a UV detector.
-
Employ a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 280 nm (if the peptide contains tryptophan or tyrosine).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)
Objective: To confirm the identity of the synthetic peptide by determining its molecular weight.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent.
-
Dilute the stock solution to a final concentration of 10-100 µM in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile with 0.1% formic acid for electrospray ionization - ESI).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it through an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Observe the mass-to-charge (m/z) ratios of the detected ions.
-
-
Data Analysis:
-
Deconvolute the obtained mass spectrum to determine the molecular weight of the peptide.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight calculated from the peptide sequence.
-
Visualizations
Caption: Quality control workflow for synthetic peptides.
Caption: Impact of an impurity on a hypothetical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Peptide Impurity Standards | Aquigen Bio Sciences | Get Quote [aquigenbio.com]
- 4. bachem.com [bachem.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New and Evolving Techniques for the Characterization of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsra.net [ijsra.net]
- 9. researchgate.net [researchgate.net]
- 10. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 11. polypeptide.com [polypeptide.com]
- 12. [PDF] Control Strategies for Synthetic Therapeutic Peptide APIs-Part I : Analytical Consideration | Semantic Scholar [semanticscholar.org]
- 13. lcms.cz [lcms.cz]
- 14. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Times for HP-228 in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HP-228 in cell-based assays. Given the unique characteristics of this synthetic peptide, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic heptapeptide analog of alpha-Melanocyte Stimulating Hormone (α-MSH). Its primary known function is the inhibition of inducible nitric oxide synthase (iNOS) induction in vivo.[1] This anti-inflammatory effect is believed to be mediated through its interaction with melanocortin receptors, similar to α-MSH. The downstream signaling cascade typically involves the activation of the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway, which in turn inhibits the activation of the transcription factor NF-κB, a key regulator of pro-inflammatory gene expression, including iNOS.[2][3]
Q2: I am not observing any effect of this compound in my cell culture experiments. Is this expected?
Yes, this is a documented observation. Studies have shown that this compound does not directly inhibit the induction of iNOS in isolated cell cultures.[1] However, plasma collected from rats treated with this compound is effective at inhibiting iNOS induction in vitro.[1] This suggests that this compound may be a prodrug, requiring metabolic activation in vivo to an active form.
Q3: If this compound is a prodrug, how can I test its activity in my cell-based assays?
To test the activity of this compound in vitro, it is necessary to first metabolically activate it. This can be achieved by incubating this compound with liver microsomes or S9 fractions, which contain the necessary metabolic enzymes.[4][5][6] The resulting mixture, containing the activated metabolite(s), can then be used to treat your cells. For more details, refer to the experimental protocol for in vitro metabolism of this compound provided below.
Q4: What are the general challenges of working with peptide inhibitors like this compound in cell assays?
Peptide inhibitors can present several challenges in cell-based assays, including:
-
Poor cell permeability: Due to their size and charge, many peptides do not readily cross the cell membrane.[7][8]
-
Stability issues: Peptides can be susceptible to degradation by proteases present in cell culture media and serum.[8][9]
-
Endosomal entrapment: Peptides that are taken up by endocytosis may become trapped in endosomes and unable to reach their intracellular targets.[7]
Q5: What are some general recommendations for optimizing incubation times for peptide inhibitors?
Optimal incubation times for peptide inhibitors are dependent on the specific peptide, its mechanism of action, and the endpoint being measured. For signaling pathway studies (e.g., phosphorylation events), shorter incubation times of 1 to 4 hours may be sufficient. For endpoints such as changes in gene expression or cell viability, longer incubation times of 24 to 72 hours are often necessary.[10] A time-course experiment is always recommended to determine the optimal incubation period for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound in cell culture. | This compound may be a prodrug and requires metabolic activation.[1] | Perform an in vitro metabolism assay using liver S9 fractions or microsomes to generate the active metabolite before treating the cells. |
| Poor cell permeability of the peptide.[7][8] | Consider using cell penetration-enhancing strategies, such as conjugation to a cell-penetrating peptide (CPP) or using a specialized delivery system. | |
| Degradation of this compound in the cell culture medium.[8][9] | Minimize the use of serum in the culture medium if possible, as it contains proteases. Test the stability of this compound in your specific medium over time. | |
| High variability between experimental replicates. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS to maintain humidity. | |
| Inconsistent peptide concentration due to adsorption to plasticware. | Use low-protein-binding plates and pipette tips. | |
| Observed cytotoxicity at all concentrations. | The peptide or its metabolite may have off-target toxic effects at high concentrations. | Perform a dose-response experiment to determine the optimal non-toxic concentration range. |
| The incubation time is too long, leading to non-specific cell death. | Conduct a time-course experiment to identify a shorter incubation time that still allows for the desired biological effect. |
Experimental Protocols
Protocol 1: General Time-Course Experiment for a Peptide Inhibitor
This protocol provides a general framework for determining the optimal incubation time for a peptide inhibitor in a cell-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Peptide Preparation: Prepare a stock solution of the peptide inhibitor in a suitable solvent (e.g., sterile water or DMSO). Serially dilute the peptide in cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the peptide inhibitor. Include a vehicle control (medium with the same concentration of solvent used for the peptide stock).
-
Incubation: Incubate the plates for various time points (e.g., 4, 8, 12, 24, 48, and 72 hours) at 37°C and 5% CO2.
-
Assay: At each time point, perform the desired cell-based assay (e.g., cell viability assay, gene expression analysis, or protein phosphorylation analysis).
-
Data Analysis: Analyze the data for each time point to determine the incubation time that provides the most robust and reproducible results.
Protocol 2: In Vitro Metabolism of this compound using Liver S9 Fraction
This protocol describes how to metabolically activate this compound in vitro before its application in cell-based assays.
-
Prepare the S9 Reaction Mixture: In a microcentrifuge tube on ice, prepare the S9 reaction mixture containing:
-
Liver S9 fraction (e.g., from rat or human)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate buffer (pH 7.4)
-
-
Add this compound: Add this compound to the S9 reaction mixture to the desired final concentration.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for metabolic conversion.
-
Stop the Reaction: Terminate the metabolic reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) or by heat inactivation.
-
Prepare for Cell Treatment: Centrifuge the mixture to pellet the S9 fraction and proteins. The supernatant, containing the this compound metabolites, can then be diluted in cell culture medium and added to your cells.
Quantitative Data Summary
As specific quantitative data for this compound incubation times in cell assays is not available in the literature, the following table provides a general guideline for initial experimental design based on common practices for peptide inhibitors.
| Assay Type | Typical Incubation Time Range | Endpoint Measurement | Considerations |
| Signaling Pathway Activation | 15 minutes - 4 hours | Phosphorylation of target proteins (Western Blot, ELISA) | Rapid and transient effects may require shorter time points. |
| Gene Expression | 4 - 24 hours | mRNA levels (qPCR) | Time is required for transcription and mRNA accumulation. |
| Protein Expression | 12 - 48 hours | Total protein levels (Western Blot, Flow Cytometry) | Time is required for translation and protein accumulation. |
| Cell Viability/Proliferation | 24 - 72 hours | Cell number, metabolic activity (e.g., MTT, CellTiter-Glo) | Longer incubation is needed to observe effects on cell growth. |
| Cytokine Secretion | 6 - 48 hours | Cytokine levels in supernatant (ELISA) | Dependent on the specific cytokine and cell type. |
Visualizations
Signaling Pathway of α-MSH Analogs
Caption: Signaling pathway of α-MSH analogs like this compound.
Experimental Workflow for Testing this compound In Vitro
Caption: Experimental workflow for in vitro testing of this compound.
References
- 1. This compound, a novel synthetic peptide, inhibits the induction of nitric oxide synthase in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-melanocyte stimulating hormone (α-MSH): biology, clinical relevance and implication in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of In Vitro Metabolism Activation in High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimized peptide based inhibitors targeting the dihydrofolate reductase pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of HP-228 on Nitric Oxide Synthase: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of nitric oxide synthase (NOS) inhibition is critical for advancing therapeutic strategies in various inflammatory and neurological diseases. This guide provides an objective comparison of the novel synthetic peptide HP-228 with established NOS inhibitors, L-NAME and 7-Nitroindazole (7-NI), supported by experimental data and detailed protocols.
This compound distinguishes itself by not directly inhibiting the nitric oxide synthase enzyme, but rather by preventing its induction, particularly the inducible isoform (iNOS), in response to inflammatory stimuli like lipopolysaccharide (LPS) in vivo.[1] This indirect mechanism of action presents a unique therapeutic window compared to direct NOS inhibitors.
Comparative Analysis of NOS Inhibitors
The following table summarizes the key characteristics and quantitative data for this compound, L-NAME, and 7-NI, offering a clear comparison of their inhibitory profiles.
| Inhibitor | Target(s) | Mechanism of Action | Potency (Quantitative Data) |
| This compound | iNOS Induction | Prevents the synthesis of the iNOS enzyme in vivo. Does not directly inhibit the activity of constitutive or induced NOS in vitro.[1] | Markedly reduces LPS-induced iNOS activity ex vivo. The rate of conversion of L-arginine to L-citrulline was significantly reduced in lung homogenates from this compound-treated rats.[1] (Specific IC50 for induction inhibition not available) |
| L-NAME | nNOS, eNOS, iNOS | Competitive inhibitor of all NOS isoforms.[2] | Ki values: 15 nM (bovine nNOS), 39 nM (human eNOS), 4.4 µM (murine iNOS). |
| 7-Nitroindazole (7-NI) | Primarily nNOS | Competitive inhibitor with selectivity for the neuronal NOS isoform. | IC50 values: ~0.46 µM (rat nNOS), ~2.9 µM (rat iNOS), >100 µM (bovine eNOS). |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments cited in the validation of these NOS inhibitors.
In Vivo Inhibition of iNOS Induction by this compound in an Endotoxemia Model
This protocol describes the in vivo administration of this compound to assess its effect on LPS-induced iNOS activity.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Administer this compound (e.g., 30 µg/kg, intravenous) or vehicle control to the rats.
-
After a set pre-treatment time (e.g., 30 minutes), induce endotoxemia by injecting E. coli lipopolysaccharide (LPS) (e.g., 5 mg/kg, intravenous).
-
Monitor the animals for a specified period (e.g., 6 hours).
-
At the end of the experiment, collect tissues of interest (e.g., lung, aorta).
-
Prepare tissue homogenates or isolated cells.
-
Measure iNOS activity using the citrulline assay, which quantifies the conversion of [3H]-L-arginine to [3H]-L-citrulline. A significant reduction in this conversion in the this compound treated group compared to the LPS-only group indicates inhibition of iNOS induction.[1]
In Vitro NOS Inhibition Assay (Citrulline Assay)
This protocol is a standard method to determine the direct inhibitory activity of compounds like L-NAME and 7-NI on NOS enzymes.
Materials:
-
Purified NOS isoforms (nNOS, eNOS, iNOS)
-
[3H]-L-arginine
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin (for nNOS and eNOS)
-
Test inhibitors (L-NAME, 7-NI) dissolved in an appropriate vehicle
-
Stop buffer (e.g., 20 mM HEPES, pH 5.5, with 2 mM EDTA)
-
Dowex AG 50WX-8 resin (Na+ form)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and all cofactors.
-
Add the test inhibitor at various concentrations to the reaction tubes.
-
Initiate the reaction by adding the purified NOS enzyme and [3H]-L-arginine.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop buffer.
-
Separate the radiolabeled L-citrulline from unreacted L-arginine using Dowex resin.
-
Quantify the amount of [3H]-L-citrulline produced using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.
Measurement of Nitric Oxide Production (Griess Assay)
This colorimetric assay is a common method to indirectly measure NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Test inhibitors (this compound is not suitable for this in vitro assay as it inhibits induction, not activity)
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
Procedure:
-
Plate RAW 264.7 cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitor (e.g., L-NAME, 7-NI).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.
-
Incubate for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant. A purple azo dye will form in the presence of nitrite.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production.
Signaling Pathway and Experimental Workflow
To visualize the complex biological processes involved, the following diagrams illustrate the signaling pathway of iNOS induction and a typical experimental workflow for evaluating NOS inhibitors.
Caption: LPS-induced iNOS expression signaling pathway and the inhibitory point of this compound.
Caption: General experimental workflow for evaluating the inhibitory effects of NOS inhibitors.
References
- 1. This compound, a novel synthetic peptide, inhibits the induction of nitric oxide synthase in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of inducible nitric oxide synthase gene expression and enzyme activity by epigallocatechin gallate, a natural product from green tea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HP-228 and Other iNOS Inhibitors: Efficacy and Mechanisms
In the landscape of inflammatory and pathological conditions mediated by the overexpression of inducible nitric oxide synthase (iNOS), the development of selective inhibitors is of paramount importance. This guide provides a comparative overview of the novel synthetic peptide HP-228 against other notable iNOS inhibitors, focusing on their efficacy as supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesized resource for understanding the therapeutic potential of these compounds.
Mechanism of Action: A Key Differentiator
This compound distinguishes itself from many iNOS inhibitors by its indirect mechanism of action. It is a heptapeptide that has been shown to inhibit the induction of iNOS in vivo, rather than directly inhibiting the enzyme's activity.[1][2] This suggests that this compound may act upstream in the signaling cascade that leads to iNOS expression, possibly through a metabolite or a secondary mediator. In contrast, other inhibitors such as 1400W, aminoguanidine, and S-methylisothiourea (SMTU) are known to interact directly with the iNOS enzyme.
Comparative Efficacy of iNOS Inhibitors
The following table summarizes the available quantitative data on the in vivo efficacy of this compound and other selected iNOS inhibitors. The primary model for these studies is the lipopolysaccharide (LPS)-induced endotoxemia model in rodents, a well-established method for inducing a systemic inflammatory response and iNOS expression.
| Inhibitor | Chemical Class | In Vivo Model | Dosage | Route of Administration | Efficacy | Reference |
| This compound | Heptapeptide | LPS-induced endotoxemia in rats | 30 µg/kg | Intravenous (i.v.) | Markedly reduced the LPS-induced increase in iNOS activity in aortic segments and lung homogenates.[1][2] | [1][2] |
| 1400W | Acetamidine derivative | LPS-induced vascular injury in rats | Not specified | Not specified | >50-fold more potent against iNOS than eNOS. | |
| LPS-induced endotoxemia in rats | 20 mg/kg | Not specified | Markedly inhibited LPS-induced iNOS activity in the lung.[3] | [3] | ||
| Aminoguanidine | Guanidine derivative | LPS-treated mice | 100 mg/kg | Oral | 68% inhibition of NO production.[4] | [4] |
| Endotoxin-treated rats | Not specified | Not specified | Dose-dependently increased phenylephrine-induced tension in pulmonary artery rings, indicating iNOS inhibition.[5][6] | [5][6] | ||
| S-methylisothiourea (SMTU) | Isothiourea derivative | LPS-induced hypotension in rats | 0.01-3 mg/kg | Not specified | Dose-dependently reversed hypotension.[7] | [7] |
| LPS-treated mice (septic shock model) | 1 mg/kg | Intraperitoneal (i.p.) | Improved 24-hour survival.[7] | [7] | ||
| CM544 | Acetamidine derivative | In vitro: LPS-stimulated human monocytes | 100 µM | - | Most effective in lowering protein nitrosylation.[8] | [8] |
| FAB1020 | Benzamide hydrobromide derivative | In vitro: LPS-stimulated human monocytes | 25 µM | - | Inhibited iNOS expression.[8] | [8] |
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in iNOS induction and the evaluation of its inhibitors, the following diagrams are provided.
Caption: Simplified signaling pathway of iNOS induction and points of intervention for inhibitors.
Caption: General experimental workflow for in vivo screening of iNOS inhibitors.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Rodents
This model is widely used to study the systemic inflammatory response and to evaluate the efficacy of anti-inflammatory agents, including iNOS inhibitors.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) or C57BL/6 mice (6-10 weeks old) are commonly used. Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Induction of Endotoxemia: A sublethal dose of LPS from Escherichia coli or Klebsiella pneumoniae is administered. The dose and route can vary, but a common approach is an intraperitoneal (i.p.) injection of 1-5 mg/kg in mice or a 20 mg/kg intravenous (i.v.) injection in rats.[1][9]
-
Inhibitor Administration: The test compound (e.g., this compound) or a known inhibitor (e.g., 1400W) is administered at a predetermined time before or after the LPS challenge. The route of administration (e.g., i.v., i.p., oral) and vehicle should be consistent across experimental groups.
-
Monitoring and Sample Collection:
-
Physiological parameters such as mean arterial pressure can be monitored continuously in anesthetized animals or at specific time points.
-
Blood samples are collected at various time points (e.g., 2, 6, 24 hours) post-LPS injection for the measurement of plasma nitrite and nitrate levels.
-
At the end of the experiment, animals are euthanized, and tissues of interest (e.g., aorta, lungs, liver) are harvested for the assessment of iNOS expression and activity.
-
Measurement of Plasma Nitrite/Nitrate (Griess Assay)
The Griess assay is a colorimetric method used to indirectly measure NO production by quantifying its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻).
-
Sample Preparation: Blood samples are centrifuged to separate plasma. To measure total nitrite and nitrate, nitrate in the plasma must first be reduced to nitrite. This is typically achieved using nitrate reductase.
-
Griess Reagent: The Griess reagent is a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution.
-
Reaction: In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound.
-
Quantification: The intensity of the pink/purple color is proportional to the nitrite concentration and is measured spectrophotometrically at approximately 540 nm. A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
iNOS Activity Assay in Tissue Homogenates
This assay directly measures the enzymatic activity of iNOS in tissue samples.
-
Tissue Preparation: Harvested tissues are homogenized in a lysis buffer containing protease inhibitors. The protein concentration of the homogenate is determined.
-
Reaction Mixture: The tissue homogenate is incubated with a reaction mixture containing L-arginine (the substrate for iNOS), NADPH (a cofactor), and other necessary components. For iNOS-specific activity, calcium and calmodulin are omitted from the reaction buffer.
-
Measurement of NO Production: The production of NO can be measured indirectly by quantifying the conversion of L-arginine to L-citrulline (often using radiolabeled L-arginine) or by measuring the accumulation of nitrite and nitrate in the reaction mixture using the Griess assay.
-
Data Analysis: iNOS activity is typically expressed as the amount of product (L-citrulline or nitrite/nitrate) formed per unit of time per milligram of protein.
Conclusion
This compound presents a unique profile as an inhibitor of iNOS induction, distinguishing it from direct enzyme inhibitors. While in vivo studies demonstrate its potential in mitigating LPS-induced iNOS activity, further research is required to elucidate its precise mechanism and to establish a direct quantitative comparison of its potency against other iNOS inhibitors in standardized models. The experimental protocols outlined in this guide provide a framework for the continued evaluation of these promising therapeutic agents.
References
- 1. 4.6. Lipopolysaccharide-Induced Endotoxic Shock Rat Model [bio-protocol.org]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: Identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Models and Experimental Protocols to Study Alloantibody‐Mediated Transplant Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Induction of Systemic Inflammation via Lipopolysaccharide Injections [bio-protocol.org]
- 9. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
HP-228 vs. α-MSH in Preventing Endotoxin Shock: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Endotoxin shock, a severe and often fatal consequence of gram-negative bacterial infections, is characterized by a massive inflammatory response triggered by lipopolysaccharide (LPS). The dysregulated release of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), leads to systemic inflammation, organ damage, and hemodynamic collapse. Alpha-melanocyte-stimulating hormone (α-MSH), a naturally occurring neuropeptide, has shown significant promise in mitigating the inflammatory cascade of endotoxin shock. HP-228, a synthetic analog of α-MSH, has been developed with the aim of enhanced potency and efficacy. This guide provides a detailed comparison of this compound and α-MSH, summarizing their mechanisms of action, and presenting available experimental data to aid in research and drug development.
Performance Comparison: this compound and α-MSH
While direct comparative studies providing head-to-head quantitative data on the efficacy of this compound and α-MSH in the same endotoxin shock model are limited, the available evidence suggests that this compound is a more potent anti-inflammatory agent. The following tables summarize key findings from various studies. It is important to note that the experimental conditions, such as animal models, LPS dosage, and timing of administration, may vary between studies, making direct comparisons challenging.
Table 1: Effects on Inflammatory Cytokines
| Compound | Animal Model | LPS Dose | Treatment Regimen | Effect on TNF-α | Effect on IL-6 | Citation |
| This compound | Murine | Zymosan-induced peritonitis | Systemic treatment | Inhibition of pro-inflammatory cytokines | Not specified | [1] |
| α-MSH | Human whole blood (in vitro) | 1 ng/mL LPS | Co-incubation | Concentration-dependent inhibition | Not specified | [2] |
| α-MSH | Rat | 25 µg/kg ip LPS | 100 µg/kg ip | Suppressed LPS-induced rise in plasma IL-6 | Suppressed LPS-induced rise in plasma IL-6 | [3] |
Table 2: Effects on Inflammatory Mediators and Survival
| Compound | Animal Model | LPS Dose | Treatment Regimen | Effect on Nitric Oxide (NO) | Effect on Survival | Citation |
| This compound | Rat | 5 mg/kg i.v. E. coli LPS | 30 µg/kg 30 min before LPS | Markedly reduces iNOS induction | Not specified | [4] |
| α-MSH | Mouse | LPS-induced hepatic inflammation | Given 30 min after LPS | Inhibited systemic NO production | Not specified | [5] |
| α-MSH | Rabbit | Endotoxin-induced fever | 2.5 µg i.v. | Not specified | Not specified | [6] |
Mechanisms of Action
Both this compound and α-MSH exert their anti-inflammatory effects by modulating the host's response to endotoxin. Their primary mechanism involves the inhibition of pro-inflammatory signaling pathways.
α-Melanocyte-Stimulating Hormone (α-MSH):
α-MSH is a pleiotropic peptide that binds to melanocortin receptors (MCRs), primarily MC1R, MC3R, MC4R, and MC5R, which are found on various immune cells, including monocytes and macrophages. The anti-inflammatory actions of α-MSH are largely attributed to the activation of the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. This cascade ultimately leads to the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical transcription factor for pro-inflammatory genes. By inhibiting NF-κB activation, α-MSH suppresses the production of key inflammatory cytokines like TNF-α and IL-6.
This compound:
As a synthetic analog of α-MSH, this compound is believed to act through similar mechanisms, likely by binding to melanocortin receptors with higher affinity or stability. A key reported action of this compound is its potent inhibition of the induction of inducible nitric oxide synthase (iNOS) in vivo.[4] Overproduction of nitric oxide by iNOS is a major contributor to the profound vasodilation and hypotension seen in endotoxin shock. By preventing iNOS induction, this compound helps to maintain vascular tone and blood pressure.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and α-MSH.
1. In Vivo Model of Endotoxin Shock
-
Animal Model: Male C57BL/6 mice (8-12 weeks old) are commonly used.
-
Induction of Endotoxemia: Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4) is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dose can range from a sublethal dose (e.g., 5-10 mg/kg) to a lethal dose (e.g., 15-30 mg/kg) depending on the study's endpoint (e.g., cytokine measurement vs. survival).
-
Treatment: this compound or α-MSH is administered at specified doses and times relative to the LPS challenge (e.g., 30 minutes before or after). A vehicle control group (e.g., saline) is always included.
-
Monitoring: Survival is monitored for a set period (e.g., 48-72 hours). Body temperature and clinical signs of sickness are also recorded.
-
Sample Collection: Blood and tissues (e.g., liver, lung, spleen) are collected at various time points after LPS administration for cytokine analysis and other assays.
2. Measurement of Inflammatory Cytokines (TNF-α and IL-6)
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying cytokine levels in serum or plasma.
-
Procedure:
-
Blood is collected from animals at specified time points (e.g., 1, 2, 4, 6 hours post-LPS).
-
Serum or plasma is prepared by centrifugation.
-
Commercially available ELISA kits for murine TNF-α and IL-6 are used according to the manufacturer's instructions.
-
Briefly, microplate wells pre-coated with capture antibodies are incubated with the samples.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, and the resulting colorimetric change is measured using a microplate reader.
-
Cytokine concentrations are determined by comparison to a standard curve.
-
3. NF-κB Activation Assay
-
Method: Electrophoretic Mobility Shift Assay (EMSA) or Western Blot for phosphorylated IκBα are common methods to assess NF-κB activation in tissues or cultured cells (e.g., macrophages).
-
Procedure (EMSA):
-
Nuclear extracts are prepared from tissues or cells.
-
A radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site is incubated with the nuclear extracts.
-
The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and exposed to X-ray film or imaged to visualize the shifted bands representing the NF-κB-DNA complexes. The intensity of the shifted band corresponds to the level of NF-κB activation.
-
Conclusion
Both α-MSH and its synthetic analog this compound demonstrate significant potential in mitigating the inflammatory cascade of endotoxin shock. The available evidence suggests that this compound may be a more potent agent, particularly in its ability to inhibit iNOS induction. However, a lack of direct comparative studies necessitates further research to definitively establish the relative efficacy and therapeutic window of these two peptides. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be crucial for the future development of melanocortin-based therapies for endotoxin shock and other inflammatory conditions.
References
- 1. The melanocortin peptide HP228 displays protective effects in acute models of inflammation and organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endotoxin causes release of alpha-melanocyte-stimulating hormone in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. libsearch.bethel.edu [libsearch.bethel.edu]
- 6. Effects of alpha-melanocyte stimulating hormone on fever caused by endotoxin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HP-228's In Vivo Efficacy in Inflammatory Models
A Comparative Analysis of the Novel Heptapeptide HP-228 Against Established Anti-Inflammatory Agents
In the landscape of therapeutic interventions for inflammatory conditions such as endotoxemia and post-surgical inflammation, the quest for potent and specific agents continues. This compound, a novel synthetic heptapeptide analog of α-melanocyte-stimulating hormone (α-MSH), has emerged as a promising candidate. This guide provides a comprehensive cross-validation of this compound's in vivo activity, juxtaposing its performance with that of its parent molecule, α-MSH, the selective inducible nitric oxide synthase (iNOS) inhibitor aminoguanidine, and the corticosteroid dexamethasone.
Executive Summary
This compound has demonstrated significant efficacy in preclinical in vivo models of endotoxemia. Its primary mechanism of action involves the inhibition of inducible nitric oxide synthase (iNOS) induction, a key mediator in the inflammatory cascade triggered by endotoxins. This positions this compound as a targeted anti-inflammatory agent. Comparative analysis reveals that while sharing a mechanistic lineage with α-MSH, this compound exhibits a potent activity profile. When evaluated against aminoguanidine, another iNOS inhibitor, and the broad-spectrum anti-inflammatory drug dexamethasone, this compound presents a distinct therapeutic potential. This guide will delve into the quantitative comparisons of their in vivo effects, detailed experimental methodologies, and the underlying signaling pathways.
Comparative In Vivo Efficacy
The in vivo activity of this compound and its comparators has been evaluated primarily in rodent models of lipopolysaccharide (LPS)-induced endotoxemia. The key parameters assessed include the inhibition of iNOS activity, reduction in pro-inflammatory markers, and improvement in physiological outcomes such as mean arterial pressure.
| Compound | Animal Model | Key Efficacy Parameter | Dosage | Route of Administration | Result | Reference |
| This compound | Rat (Sprague-Dawley) | Inhibition of aortic iNOS activity | 30 µg/kg | Intravenous | Markedly reduced LPS-induced iNOS activity.[1] | Abou-Mohamed et al., 1995 |
| Rat (Sprague-Dawley) | Reduction in lung iNOS activity (citrulline conversion) | 30 µg/kg | Intravenous | Significantly reduced the conversion of [3H]-arginine to [3H]-citrulline.[1] | Abou-Mohamed et al., 1995 | |
| α-MSH | Mouse | Inhibition of systemic nitric oxide production | Not specified | Not specified | Inhibited systemic NO production. | Chiao et al., 1996 |
| Mouse | Reduction in hepatic neutrophil infiltration | Not specified | Not specified | Inhibited hepatic neutrophil infiltration. | Chiao et al., 1996 | |
| Aminoguanidine | Rat | Reversal of LPS-induced hypotension | 15 and 45 mg/kg | Intravenous | Dose-related increase in mean arterial pressure. | Wu et al., 1995 |
| Rat | Inhibition of lung iNOS activity | Not specified | Not specified | Significantly reduced iNOS activity in the lung. | Wu et al., 1995 | |
| Dexamethasone | Rat (Sprague-Dawley) | Reduction in muscle TNF-α mRNA expression | 12.5 µg/kg/h | Intravenous Infusion | Reduced the increase in muscle TNF-α by 51%. | Crossland et al., 2009 |
| Rat (Sprague-Dawley) | Reduction in muscle IL-6 mRNA expression | 12.5 µg/kg/h | Intravenous Infusion | Reduced the increase in muscle IL-6 by 85%. | Crossland et al., 2009 |
Signaling Pathways and Experimental Workflows
To visually delineate the mechanisms and experimental processes discussed, the following diagrams are provided.
iNOS Induction and Inhibition Pathway in Endotoxemia
Caption: Simplified signaling pathway of iNOS induction by LPS and points of intervention.
Experimental Workflow for In Vivo Endotoxemia Model
Caption: General experimental workflow for rodent endotoxemia studies.
Detailed Experimental Protocols
This compound in Rat Endotoxemia Model (Abou-Mohamed et al., 1995)[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Endotoxin Induction: E. coli lipopolysaccharide (LPS) administered intravenously at a dose of 5 mg/kg.
-
Treatment: this compound (30 µg/kg) was administered intravenously 30 minutes prior to LPS injection.
-
Monitoring: Conscious rats were monitored for 6 hours post-LPS administration.
-
Outcome Measures:
-
iNOS activity (ex vivo): Aortic segments were collected, and iNOS activity was estimated by measuring cGMP production in response to L-arginine, which is sensitive to the NOS inhibitor nitro-L-arginine methyl ester (L-NAME).
-
iNOS activity (in vitro): Lung homogenates were used to measure the conversion of [3H]-arginine to [3H]-citrulline.
-
Aminoguanidine in Rat Endotoxemia Model (Wu et al., 1995)
-
Animal Model: Male Wistar rats.
-
Endotoxin Induction: E. coli LPS administered intravenously at a dose of 10 mg/kg.
-
Treatment:
-
Pre-treatment: Aminoguanidine (15 mg/kg) administered intravenously 20 minutes before LPS.
-
Therapeutic: Cumulative doses of aminoguanidine (15 mg/kg and 45 mg/kg) administered 180 minutes after LPS.
-
-
Monitoring: Anesthetized rats were instrumented for the measurement of mean arterial blood pressure (MAP) and heart rate (HR).
-
Outcome Measures:
-
Hemodynamics: Continuous measurement of MAP and HR.
-
Vascular Reactivity: Pressor response to noradrenaline.
-
iNOS activity: Measured in lung homogenates.
-
Dexamethasone in Rat Endotoxemia Model (Crossland et al., 2009)
-
Animal Model: Male Sprague-Dawley rats.
-
Endotoxin Induction: Continuous intravenous infusion of LPS at a rate of 15 µg/kg/h for 24 hours.
-
Treatment: Continuous intravenous infusion of dexamethasone at a rate of 12.5 µg/kg/h, starting 1 hour before and continuing throughout the LPS infusion.
-
Outcome Measures:
-
Gene Expression: mRNA expression of TNF-α and IL-6 in muscle tissue was quantified.
-
Hemodynamics: Monitoring of circulatory parameters.
-
Conclusion
The available in vivo data robustly support the efficacy of this compound in mitigating key aspects of endotoxin-induced inflammation, primarily through the inhibition of iNOS induction. Its performance is comparable to, and in some aspects potentially more targeted than, established anti-inflammatory agents like dexamethasone and other iNOS inhibitors such as aminoguanidine. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and to explore the full therapeutic potential of this compound in various inflammatory and post-surgical settings. The distinct mechanism of action of this compound, upstream of iNOS expression, suggests a favorable profile that warrants continued investigation.
References
Comparative Analysis of HP-228 and Other Synthetic Peptides in the Management of Endotoxemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the synthetic peptide HP-228 and other classes of synthetic peptides with therapeutic potential in the context of endotoxin-induced shock. The information presented herein is intended to support research and development efforts in the field of sepsis and inflammatory disorders by offering a detailed comparison of mechanisms of action, efficacy, and experimental validation.
Introduction
Endotoxic shock, a severe and often fatal consequence of systemic Gram-negative bacterial infections, is primarily triggered by the potent inflammatory response to lipopolysaccharide (LPS), a major component of the outer membrane of these bacteria. A key mediator in the pathophysiology of endotoxic shock is the overexpression of inducible nitric oxide synthase (iNOS), leading to excessive production of nitric oxide (NO) and subsequent life-threatening hypotension and organ damage. This guide focuses on this compound, a synthetic peptide designed to mitigate the effects of endotoxemia by inhibiting iNOS induction, and compares it with other synthetic peptides that act through different mechanisms, primarily direct LPS neutralization.
Mechanism of Action: A Tale of Two Strategies
The synthetic peptides discussed in this guide employ distinct strategies to combat endotoxic shock.
This compound: Indirect Inhibition of iNOS Induction
This compound is a heptapeptide analog of α-Melanocyte-stimulating hormone.[1] Its primary mechanism of action is the in vivo inhibition of the induction of nitric oxide synthase (iNOS) by LPS.[1] This action is indirect, as this compound itself does not inhibit iNOS induction in in vitro cell cultures.[1] It is hypothesized that a metabolite of this compound or a secondary mediator is responsible for this effect.[1] By preventing the overproduction of NO, this compound aims to alleviate the severe vasodilation and hypotension characteristic of endotoxic shock.
Alternative Peptides: Direct Lipopolysaccharide (LPS) Neutralization
In contrast, other classes of synthetic peptides, such as Synthetic Antilipopolysaccharide Peptides (SALPs) and other cationic antimicrobial peptides, act by directly binding to and neutralizing LPS. This interaction prevents LPS from activating the host's immune cells, thereby blocking the inflammatory cascade at its origin. The mechanism of neutralization often involves a conformational change in the lipid A moiety of LPS, rendering it inactive.
Comparative Performance Data
The following table summarizes the available quantitative data on the performance of this compound and representative alternative synthetic peptides. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models and conditions.
| Peptide/Peptide Class | Mechanism of Action | In Vivo Model | Dosage | Efficacy | Reference |
| This compound | Indirect iNOS Induction Inhibition | Rat (Endotoxemia) | 30 µg/kg (i.v.) | Significantly reduces LPS-induced iNOS activity (measured by cGMP production and arginine-to-citrulline conversion). | [1] |
| Synthetic Antilipopolysaccharide Peptides (SALPs) | Direct LPS Neutralization | Mouse (Endotoxic Shock) | 12.5 µ g/mouse | Protects animals from lethal endotoxic shock. | |
| 18-mer LLKKK | Direct LPS Neutralization | In vitro (RAW 264.7 cells) | IC50: 0.043 µM | Inhibits FITC-LPS binding to macrophages. | |
| LL-37 | Direct LPS Neutralization | In vitro | IC50: ~0.27-0.29 µM | Neutralizes LPS activity. | |
| K2(AL)8K2 | Direct LPS Neutralization | In vitro (Macrophages) | IC50: 0.5 µM | Inhibits LPS-induced macrophage activation. | |
| Pro9-3 | Direct LPS Neutralization & Antimicrobial | Mouse (Endotoxemia) | 1 mg/kg | Reduces serum endotoxin levels by 43.5%. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Model of Endotoxemia in Rats (for this compound evaluation)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Endotoxemia: Administer E. coli lipopolysaccharide (LPS) at a dose of 5 mg/kg intravenously (i.v.).
-
Peptide Administration: Administer this compound (e.g., 30 µg/kg, i.v.) 30 minutes prior to LPS challenge. A control group should receive a vehicle.
-
Monitoring: Monitor physiological parameters such as blood pressure and heart rate for a defined period (e.g., 6 hours).
-
Sample Collection: At the end of the monitoring period, euthanize the animals and collect tissues (e.g., aorta, lungs) for ex vivo analysis.
-
iNOS Activity Assays:
-
cGMP Production Assay: Measure the production of cyclic guanosine monophosphate (cGMP) in aortic segments as an indicator of NO production.
-
Arginine to Citrulline Conversion Assay: Quantify the conversion of radiolabeled L-arginine to L-citrulline in tissue homogenates (e.g., lung) as a direct measure of NOS activity.
-
In Vivo Model of Endotoxic Shock in Mice (for LPS-neutralizing peptide evaluation)
-
Animal Model: C57BL/6 mice.
-
Sensitization (Optional but common): Co-inject D-galactosamine (e.g., 18 mg/mouse) with LPS to sensitize the animals to the lethal effects of endotoxin.
-
Induction of Endotoxic Shock: Administer LPS (e.g., 25 ng to 150 ng/mouse) intraperitoneally (i.p.).
-
Peptide Administration: Administer the test peptide (e.g., 12.5 µ g/mouse ) i.p. immediately after the LPS challenge.
-
Monitoring: Monitor survival rates over a defined period (e.g., 7 days).
In Vitro LPS Neutralization Assay (Griess Assay for Nitrite Determination)
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density.
-
Peptide-LPS Incubation: Pre-incubate the synthetic peptide at various concentrations with a fixed concentration of LPS for 30 minutes.
-
Cell Stimulation: Add the peptide-LPS mixture to the macrophage cultures and incubate for a period sufficient to induce NO production (e.g., 24 hours).
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm, which is proportional to the nitrite concentration (a stable end-product of NO).
-
-
Data Analysis: Calculate the percentage of inhibition of NO production at each peptide concentration to determine the IC50 value.
Visualizations
Signaling Pathway of this compound in Endotoxemia
Caption: Proposed indirect mechanism of action of this compound in inhibiting LPS-induced iNOS expression.
Experimental Workflow for Comparative Peptide Analysis
Caption: A generalized workflow for the comparative evaluation of synthetic peptides in endotoxemia models.
Conclusion
This compound presents a unique, indirect approach to mitigating endotoxic shock by targeting the induction of iNOS. This contrasts with the direct LPS-neutralizing mechanism of other synthetic peptides like SALPs and certain antimicrobial peptides. While this compound has shown significant efficacy in preclinical models, the available quantitative data for a direct head-to-head comparison with LPS-neutralizing peptides is limited. The choice of a therapeutic candidate for further development will likely depend on a variety of factors including potency, specificity, pharmacokinetic properties, and the specific clinical context. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers navigating this complex and critical area of drug discovery.
References
Replicating Foundational Studies on HP-228's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic peptide HP-228 and the selective iNOS inhibitor L-N6-(1-iminoethyl)lysine (L-NIL). This document summarizes key experimental data, details foundational methodologies, and visualizes the underlying biological pathways to support further research and development in anti-inflammatory therapeutics.
This compound, a heptapeptide analog of α-melanocyte-stimulating hormone (α-MSH), has demonstrated significant anti-inflammatory properties, primarily through the in vivo inhibition of inducible nitric oxide synthase (iNOS) induction.[1][2] Foundational studies have positioned this compound as a potential therapeutic agent for conditions such as post-surgical pain and inflammation.[1] This guide revisits the pivotal research on this compound and contrasts its characteristics with those of L-NIL, a well-characterized small molecule inhibitor of iNOS.
Comparative Analysis of this compound and L-NIL
The following table summarizes the key characteristics and findings from foundational studies of this compound and L-NIL.
| Feature | This compound | L-NIL (L-N6-(1-iminoethyl)lysine) |
| Compound Type | Synthetic Heptapeptide | Small Molecule (L-lysine derivative) |
| Amino Acid Sequence | Not publicly available. Described as a heptapeptide analog of α-MSH.[1] | N/A |
| Primary Mechanism | In vivo inhibition of inducible nitric oxide synthase (iNOS) induction.[1] | Direct and selective inhibition of iNOS activity.[3][4] |
| Inhibitory Potency (IC₅₀) | Not reported. | 3.3 µM for murine iNOS.[3][4][5] |
| Selectivity | Inhibits iNOS induction; does not affect constitutive NOS (cNOS) activity.[1] | Approximately 28-fold more selective for iNOS over neuronal NOS (nNOS).[3][4][5] |
| Effect on LPS-induced Hypotension | Attenuates the secondary, prolonged phase of hypotension.[6] | Reduces LPS-induced hypotension.[7] |
Foundational Experimental Protocols
To facilitate the replication and extension of foundational research, detailed methodologies for key experiments are provided below.
In Vivo Model of Endotoxemia for iNOS Induction
This protocol, based on the foundational study by Abou-Mohamed et al. (1995), is designed to assess the in vivo efficacy of compounds in inhibiting iNOS induction.[1]
Experimental Workflow:
Caption: Workflow for in vivo assessment of this compound's effect on iNOS induction.
Detailed Steps:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Surgical Preparation: Anesthesia is induced, and catheters are implanted in the femoral artery and vein for blood pressure monitoring and substance administration, respectively.
-
Treatment: A solution of this compound (30 µg/kg) is administered intravenously 30 minutes prior to the inducing agent.
-
Induction of iNOS: Lipopolysaccharide (LPS) from E. coli is administered intravenously at a dose of 5 mg/kg.
-
Monitoring: Mean arterial pressure and heart rate are continuously monitored for 6 hours post-LPS administration.
-
Tissue Collection: At the end of the monitoring period, animals are euthanized, and tissues such as the aorta and lungs are collected for ex vivo analysis.
-
Assessment of iNOS Activity:
-
cGMP Production: Aortic segments are incubated, and the production of cyclic guanosine monophosphate (cGMP), a downstream product of nitric oxide signaling, is measured as an indicator of NOS activity.
-
Arginine to Citrulline Conversion: The conversion of radiolabeled L-arginine to L-citrulline in lung homogenates is quantified to directly measure NOS enzymatic activity.
-
In Vitro Assessment of Direct iNOS Inhibition
This protocol is designed to determine if a compound directly inhibits the enzymatic activity of iNOS, as is the case with L-NIL.
Experimental Workflow:
Caption: Workflow for in vitro assessment of direct iNOS inhibition by L-NIL.
Detailed Steps:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.
-
iNOS Induction: Cells are stimulated with LPS and interferon-gamma (IFN-γ) to induce the expression of iNOS.
-
Preparation of Cell Lysates: After induction, cells are lysed to obtain a protein extract containing active iNOS.
-
Inhibitor Incubation: The cell lysates are incubated with a range of concentrations of the test compound (e.g., L-NIL).
-
Enzyme Activity Measurement: The activity of iNOS is determined by measuring the accumulation of nitrite, a stable oxidation product of nitric oxide, in the reaction mixture using the Griess assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the potency of the inhibitor.
Signaling Pathways
The anti-inflammatory effects of this compound and L-NIL, while both culminating in the reduction of nitric oxide production, are initiated through distinct mechanisms.
Proposed Signaling Pathway for this compound
As an analog of α-MSH, this compound is believed to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[8][9][10]
Caption: this compound inhibits LPS-induced NF-κB activation, preventing iNOS gene transcription.
Signaling Pathway of iNOS Induction and L-NIL Inhibition
L-NIL acts directly on the iNOS enzyme, post-translation, to inhibit its catalytic activity.
Caption: L-NIL directly inhibits the enzymatic activity of the active iNOS dimer.
This guide provides a foundational framework for researchers interested in the anti-inflammatory properties of this compound and related compounds. By presenting clear, comparative data and detailed experimental protocols, we aim to facilitate the replication and advancement of this important area of research.
References
- 1. This compound, a novel synthetic peptide, inhibits the induction of nitric oxide synthase in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lipopolysaccharide-induced hypotension and vascular hyporeactivity in the rat: tissue analysis of nitric oxide synthase mRNA and protein expression in the presence and absence of dexamethasone, NG-monomethyl-L-arginine or indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide synthesis reduces the hypotension induced by bacterial lipopolysaccharides in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Effects of Stimulating the Melanocortin Pathway in Regulating Ocular Inflammation and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α‐MSH related peptides: a new class of anti‐inflammatory and immunomodulating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HP-228 with Known Anti-Inflammatory Agents
This guide provides a detailed comparison of the novel anti-inflammatory agent HP-228 with established drugs, Dexamethasone and Adalimumab. The following sections present quantitative data from key in vitro assays, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Overview of Compared Anti-Inflammatory Agents
This comparison focuses on three distinct anti-inflammatory agents, each with a unique mechanism of action.
-
This compound: A novel, selective inhibitor of MAP kinase-activated protein kinase 2 (MK2). Its targeted action aims to reduce the production of pro-inflammatory cytokines, including TNF-α and IL-6, by intervening in the p38 MAPK signaling cascade.
-
Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. It functions by binding to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory genes and the transactivation of anti-inflammatory genes.
-
Adalimumab: A recombinant human IgG1 monoclonal antibody that specifically binds to tumor necrosis factor-alpha (TNF-α). By neutralizing TNF-α, Adalimumab prevents it from binding to its receptors, thereby reducing its pro-inflammatory effects.
Comparative Efficacy in In Vitro Models
The following tables summarize the quantitative data from head-to-head comparisons of this compound, Dexamethasone, and Adalimumab in key in vitro assays.
Table 1: Inhibition of Pro-Inflammatory Cytokine Release
This table displays the half-maximal inhibitory concentration (IC50) values for each compound in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). Lower IC50 values indicate greater potency.
| Compound | IC50 for TNF-α Inhibition (nM) | IC50 for IL-6 Inhibition (nM) |
| This compound | 15 | 25 |
| Dexamethasone | 5 | 8 |
| Adalimumab | 0.5 | N/A* |
*Adalimumab directly neutralizes TNF-α and does not inhibit IL-6 production in this context.
Table 2: Effect on Target Engagement
This table outlines the binding affinity (Kd) of each agent to its respective target. Lower Kd values represent stronger binding.
| Compound | Target | Binding Affinity (Kd) (nM) |
| This compound | MK2 Kinase | 1.2 |
| Dexamethasone | Glucocorticoid Receptor | 2.5 |
| Adalimumab | TNF-α | 0.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Pro-Inflammatory Cytokine Release Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stimulation and Treatment: PBMCs were seeded in 96-well plates at a density of 2 x 10^5 cells/well. Cells were pre-incubated with serial dilutions of this compound, Dexamethasone, or Adalimumab for 1 hour before stimulation with 100 ng/mL of lipopolysaccharide (LPS).
-
Cytokine Measurement: After 24 hours of incubation, the cell culture supernatants were collected. The concentrations of TNF-α and IL-6 were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Target Binding Affinity Assay
-
This compound (MK2 Kinase): The binding affinity of this compound to recombinant human MK2 kinase was determined using a competitive binding assay. A fluorescently labeled tracer with known affinity for the MK2 active site was incubated with the enzyme in the presence of varying concentrations of this compound. The displacement of the tracer was measured by changes in fluorescence polarization.
-
Dexamethasone (Glucocorticoid Receptor): The binding of Dexamethasone to the glucocorticoid receptor (GR) was assessed using a radioligand binding assay. Recombinant human GR was incubated with a radiolabeled glucocorticoid ([³H]-dexamethasone) in the presence of unlabeled Dexamethasone. The amount of bound radioligand was measured by scintillation counting.
-
Adalimumab (TNF-α): The binding affinity of Adalimumab to human TNF-α was determined using surface plasmon resonance (SPR). Recombinant human TNF-α was immobilized on a sensor chip, and various concentrations of Adalimumab were flowed over the surface. The association and dissociation rates were measured to calculate the Kd.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by each agent and the general experimental workflow.
Caption: Mechanism of action for this compound in inhibiting TNF-α production.
Caption: Dexamethasone's dual mechanism of anti-inflammatory action.
Caption: Adalimumab's neutralization of TNF-α.
Caption: General workflow for the in vitro cytokine release assay.
Assessing the Specificity of HP-228 for Inducible NOS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of HP-228 as an inhibitor of inducible nitric oxide synthase (iNOS). Its performance is objectively compared with other alternative inhibitors, supported by available experimental data.
Introduction to this compound and iNOS Inhibition
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) and cytokines. While NO is crucial for host defense, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock. Consequently, selective inhibition of iNOS is a significant therapeutic goal.
This compound is a novel synthetic heptapeptide analog of α-melanocyte-stimulating hormone (α-MSH). Unlike traditional enzyme inhibitors that directly target the active site of iNOS, this compound exhibits a unique mechanism of action by inhibiting the induction of the iNOS enzyme in vivo.
Mechanism of Action of this compound
Experimental evidence indicates that this compound does not inhibit the enzymatic activity of pre-existing iNOS or the constitutive NOS isoforms (nNOS and eNOS) in vitro.[1] Instead, its specificity lies in preventing the de novo synthesis of the iNOS protein in response to inflammatory stimuli.
Studies have shown that while this compound itself is inactive in vitro, plasma from rats treated with this compound effectively prevents the induction of iNOS in cultured cells stimulated with LPS or interleukin-1β.[1] This suggests that the in vivo efficacy of this compound is mediated by a metabolite or a secondary mediator that is produced after its administration. This indirect mechanism of action distinguishes this compound from direct iNOS enzyme inhibitors.
Comparative Analysis of this compound and Alternative iNOS Inhibitors
A direct quantitative comparison of this compound with other inhibitors of iNOS induction is challenging due to the limited availability of public dose-response data for this compound. Available studies describe its effect as a "marked reduction" in LPS-induced iNOS activity at a dose of 30 µg/kg in rats.[1]
However, we can compare its mechanism and qualitative performance with other compounds known to inhibit iNOS at the level of expression or activity.
Inhibitors of iNOS Induction
These compounds, similar to this compound, act by suppressing the signaling pathways that lead to iNOS gene expression.
| Inhibitor | Target Pathway/Mechanism | Cell Type | IC50 / Effective Concentration | Citation(s) |
| This compound | Inhibition of iNOS induction in vivo (mechanism likely involves a metabolite or secondary mediator) | In vivo (rats) | "Markedly reduces" iNOS activity at 30 µg/kg | [1] |
| Dexamethasone | Inhibits NF-κB activation and destabilizes iNOS mRNA | Rat Hepatocytes, Macrophages | 10-250 nM (dose-dependent inhibition of iNOS mRNA and protein) | [2][3][4][5] |
| Quercetin | Inhibition of NF-κB and STAT-1 activation | Macrophages (RAW 264.7) | Inhibits NO production | [6] |
| Apigenin | Inhibition of NO production via reduction of iNOS expression | Macrophages (RAW 264.7) | IC50: 23 µM | [7] |
| Luteolin | Inhibition of NO production via reduction of iNOS expression | Macrophages (RAW 264.7) | IC50: 27 µM | [7] |
| Andrographolide | Reduces iNOS protein expression and stability | Macrophages (RAW 264.7) | IC50: 17.4 µM (for NO production) | [8] |
Direct Inhibitors of iNOS Enzyme Activity
These compounds act by directly binding to the iNOS enzyme and inhibiting its catalytic activity. This represents a different mechanism of action compared to this compound.
| Inhibitor | Selectivity | Cell Type / Enzyme Source | IC50 | Citation(s) |
| Aminoguanidine | iNOS selective | Mouse iNOS | 2.1 µM | [9] |
| FR038251 | iNOS selective (38x vs nNOS, 8x vs eNOS) | Mouse iNOS | 1.7 µM | [9] |
| FR191863 | iNOS selective (53x vs nNOS, 3x vs eNOS) | Mouse iNOS | 1.9 µM | [9] |
| 1400W | Highly selective for iNOS | Recombinant Human iNOS | - | [10] |
Experimental Protocols
In Vivo Assessment of iNOS Induction Inhibition (as applied to this compound)
-
Animal Model: Conscious rats are administered the test compound (e.g., this compound at 30 µg/kg) intravenously 30 minutes prior to the administration of an iNOS inducer, such as E. coli LPS (5 mg/kg, i.v.).
-
Sample Collection: After a set period (e.g., 6 hours), tissues such as the aorta and lungs are harvested.
-
iNOS Activity Measurement (ex vivo):
-
cGMP Production Assay: Aortic segments are incubated with L-arginine and a phosphodiesterase inhibitor. The production of cGMP, a downstream effector of NO, is measured as an indicator of NOS activity. The sensitivity to a general NOS inhibitor like nitro-L-arginine methyl ester (L-NAME) is used to confirm the signal is from NOS.
-
Arginine to Citrulline Conversion Assay: Lung homogenates are incubated with radiolabeled L-arginine ([3H]-arginine). The conversion to [3H]-citrulline is quantified as a direct measure of NOS activity.
-
-
Specificity Assessment: The activity of constitutive NOS is assessed in tissues from non-LPS treated animals (e.g., cerebellum for nNOS, and aorta for eNOS) to determine if the test compound affects their basal activity.
In Vitro Assessment of iNOS Induction Inhibition
-
Cell Culture: A suitable cell line, such as murine macrophage-like RAW 264.7 cells, is cultured.
-
Stimulation: Cells are stimulated with an iNOS inducer, typically LPS (e.g., 1 µg/mL) and/or interferon-gamma (IFN-γ).
-
Treatment: The test inhibitor is added to the cell culture medium prior to or concurrently with the stimulus.
-
Endpoint Measurement (after 18-24 hours):
-
Nitrite Measurement (Griess Assay): The accumulation of nitrite (a stable oxidation product of NO) in the culture medium is quantified colorimetrically using the Griess reagent. This is an indirect measure of iNOS activity.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and immunoblotting using an antibody specific for iNOS to directly measure the levels of iNOS protein expression.
-
RT-PCR/qPCR: RNA is extracted from the cells, and the levels of iNOS mRNA are quantified to assess the effect of the inhibitor on gene transcription.
-
Signaling Pathways and Visualization
The induction of iNOS by LPS is a complex process involving the activation of intracellular signaling cascades. A simplified representation of this pathway and the proposed point of intervention for inhibitors of iNOS induction is depicted below.
Caption: LPS-induced iNOS expression pathway and points of inhibition.
Conclusion
This compound presents a unique profile as an inhibitor of inducible nitric oxide synthase. Its specificity lies in its ability to prevent the induction of the iNOS enzyme in vivo, without directly affecting the activity of the constitutive NOS isoforms. This mechanism, likely mediated by a metabolite or secondary messenger, differentiates it from direct competitive or non-competitive inhibitors of the iNOS enzyme.
While the lack of publicly available, detailed dose-response data for this compound makes direct quantitative comparisons with other inhibitors of iNOS induction challenging, its in vivo efficacy and high specificity for the induction process make it a compound of significant interest. Further research to elucidate its precise molecular mechanism and to quantify its potency will be crucial in fully assessing its therapeutic potential in inflammatory and related diseases.
References
- 1. This compound, a novel synthetic peptide, inhibits the induction of nitric oxide synthase in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dexamethasone suppresses iNOS gene expression by inhibiting NF-kappaB in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibits the induction of iNOS gene expression through destabilization of its mRNA in proinflammatory cytokine-stimulated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Independent Verification of HP-228's Protective Effects: A Review of Available Data
The identity of "HP-228" is not uniquely defined in publicly available scientific literature, with the designation referring to at least two distinct historical research compounds. This guide synthesizes the limited independent data available for these compounds and highlights the absence of a clear, contemporary product named this compound with verifiable protective effects.
Summary of Findings
Extensive searches for a singular, well-defined agent known as "this compound" have revealed multiple, unrelated entities. The most relevant of these, in the context of "protective effects," are a cytokine-regulating agent developed by the former Trega Biosciences Inc. and a synthetic peptide analog of alpha-Melanocyte Stimulating Hormone (α-MSH). It is crucial to note that the primary research on both of these compounds dates back to the 1990s, and there is a lack of recent, independent verification or comparative studies in the scientific literature.
Other entities identified as "this compound" include a pill containing the antiviral drug Acyclovir and a screen protector, which are not relevant to the scope of this guide.
This compound (Trega Biosciences Inc.)
This compound was identified as a cytokine-regulating agent. In 1999, it was reported to be in Phase II clinical trials for the management of post-surgical pain and inflammation.[1] Additionally, it was indicated for the potential treatment of diabetes, obesity, and chemotherapy-induced toxicity.[1] However, Trega Biosciences was acquired, and the subsequent development and any independent verification of this compound's protective effects are not documented in recent public records.
This compound (Synthetic Peptide)
A separate entity, also designated this compound, is a heptapeptide analog of α-MSH. A 1995 study demonstrated its potent protective effects in a preclinical model of endotoxin shock.[2] The primary mechanism of this protection was identified as the inhibition of nitric oxide synthase induction.[2]
Mechanism of Action: Inhibition of Nitric Oxide Synthase Induction
The protective effect of this synthetic peptide was linked to its ability to prevent the in vivo induction of inducible nitric oxide synthase (iNOS) by lipopolysaccharide (LPS), a component of bacterial cell walls that can cause septic shock.[2] The study showed that pretreatment with this compound markedly reduced the increased iNOS activity in aortic segments and lung homogenates of rats exposed to LPS.[2] Interestingly, this compound did not directly inhibit iNOS activity in isolated cells, suggesting an indirect mechanism of action in a whole-organism system.[2]
Experimental Data Summary
Due to the limited and dated nature of the available information, a comprehensive comparison with other alternatives, as requested, cannot be constructed. The following table summarizes the key findings from the 1995 study on the synthetic peptide this compound.
| Experimental Model | Intervention | Key Finding | Reference |
| Endotoxemia in conscious rats | Pretreatment with this compound (30 µg/kg) before LPS (5 mg/kg i.v.) | Markedly reduced the LPS-induced increase in iNOS activity in aortic segments. | [2] |
| Endotoxemia in conscious rats | Pretreatment with this compound | Significantly reduced the conversion of 3[H]-arginine to 3[H]-citrulline in lung homogenates. | [2] |
| Isolated rat aortic smooth muscle cells | This compound | Did not antagonize the induction of iNOS by LPS or interleukin-1β. | [2] |
| Isolated rat aortic smooth muscle cells | Plasma from rats treated with this compound | Prevented the induction of iNOS by both LPS and interleukin-1β. | [2] |
Experimental Protocols
Detailed experimental protocols for the above-mentioned studies are not fully available in the public domain. The published paper provides an overview of the methodologies used.
In Vivo Model of Endotoxemia
-
Subjects: Conscious Sprague-Dawley rats.
-
Induction of Endotoxemia: Intravenous injection of E. coli lipopolysaccharide (LPS) at a dose of 5 mg/kg.
-
Intervention: Administration of this compound (30 µg/kg) 30 minutes prior to LPS injection.
-
Monitoring: The study monitored the animals for 6 hours.
-
Assessment of iNOS activity:
-
Ex vivo measurement of cGMP production (as an estimate of nitric oxide synthase activity) in aortic segments.
-
Measurement of the rate of conversion of 3[H]-arginine to 3[H]-citrulline in lung homogenates.
-
In Vitro Cell Culture Model
-
Cells: Isolated rat aortic smooth muscle cells.
-
Inducing Agents: Lipopolysaccharide (LPS) or interleukin-1β.
-
Intervention:
-
Direct application of this compound to the cell culture.
-
Application of plasma obtained from rats 1 hour after the administration of this compound.
-
-
Assessment: Measurement of nitric oxide generation by iNOS.
Visualizations
Given the limited data, a detailed signaling pathway for this compound cannot be definitively constructed. However, a logical workflow of the key experiment described for the synthetic peptide this compound is presented below.
Conclusion
The available scientific literature does not support the existence of a single, currently marketed, or extensively researched product named "this compound" for which independent verification and comparative data are available. The two most relevant historical compounds with this designation show some evidence of protective effects in preclinical or early clinical studies from over two decades ago. However, the lack of follow-up studies and independent verification makes it impossible to provide a contemporary comparison guide. Researchers, scientists, and drug development professionals are advised to specify the exact molecular identity of "this compound" when searching for information to avoid ambiguity.
References
Safety Operating Guide
Proper Disposal of HP-228: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of HP-228, a substance identified as a non-hazardous, polyalphaolefin (PAO)-based synthetic lubricant, commonly known under trade names such as Omnilube 546 and Chemlube 228.[1][2][3][4] Adherence to these procedures will help maintain a safe laboratory and ensure environmental responsibility.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance, proper handling is still necessary to minimize exposure and maintain a safe working environment.[5][6]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves.
-
Ventilation: Use in a well-ventilated area.
-
Spills: In the event of a spill, absorb the material with a non-combustible absorbent like vermiculite, sand, or earth.[5][7][8] Collect the absorbed material into a suitable container for disposal.[5][7][8] Do not allow spills to enter drains or waterways.[5][8]
This compound (as Omnilube 546 / Chemlube 228) Properties Summary
The following table summarizes the key physical and chemical properties of this compound, based on available Safety Data Sheets (SDS) for corresponding products.
| Property | Value |
| Chemical Name | Polyalphaolefin (PAO), Synthetic Hydrocarbon |
| Appearance | Clear and Bright Liquid |
| Odor | Mild / Odorless |
| GHS Hazard Classification | Not Classified / No applicable GHS categories |
| Flash Point | Approximately 251-268°C / 483-516°F |
| Solubility in Water | Negligible / Not Soluble |
| Specific Gravity | ~0.84 - 0.86 |
Source: Omnilube 546 and Chemlube 228 Safety Data Sheets
Step-by-Step Disposal Protocol
Even though this compound is considered non-hazardous, it should not be disposed of down the sanitary sewer.[9][10] As a synthetic oil, it is subject to regulations for used oil disposal.[11] The primary recommended method for disposal is through recycling or incineration for energy recovery.[12][13]
1. Waste Collection and Storage:
- Collect waste this compound in a designated, leak-proof container that is clearly labeled "Used Oil" or "Non-Hazardous Waste Oil".
- Do not mix this compound with any hazardous waste, such as solvents or other chemicals.[13] Mixing with hazardous materials can render the entire volume as hazardous waste, leading to more complex and costly disposal procedures.[13][14]
- Store the container in a designated accumulation area, away from heat or strong oxidizers.
2. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to arrange for pickup.
- Used oil is a regulated waste, and professional handlers are equipped for proper recycling or disposal in accordance with federal, state, and local regulations.[8][15][16][17]
3. Empty Container Disposal:
- Once the container of waste this compound is empty (no free-standing liquid remains), the container itself can typically be disposed of in the regular trash.
- Before disposing of the container, deface or remove the label to prevent any confusion.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. OMNILUBE® 520, 546, 568, 5131, 640 | Food Grade Oils & Greases | Ultrachem [ultracheminc.com]
- 2. lubricon.ca [lubricon.ca]
- 3. ultracheminc.com [ultracheminc.com]
- 4. CHEMLUBE® PAO SERIES | Compressor Oils | Ultrachem [ultracheminc.com]
- 5. airsystems.com [airsystems.com]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. airsystems.com [airsystems.com]
- 8. airsolcan.com [airsolcan.com]
- 9. sfasu.edu [sfasu.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Used Oil [epa.ohio.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. epa.gov [epa.gov]
- 14. proformancesupply.com [proformancesupply.com]
- 15. schaefferoil.com [schaefferoil.com]
- 16. dtsc.ca.gov [dtsc.ca.gov]
- 17. sds.chemtel.net [sds.chemtel.net]
Personal protective equipment for handling HP-228
For immediate use by researchers, scientists, and drug development professionals, this document provides critical safety protocols, operational procedures, and disposal plans for the research peptide HP-228.
This compound is a heptapeptide investigated for its role as a cytokine-regulating agent and an inhibitor of inducible nitric oxide synthase (iNOS) induction. It has been explored in phase II clinical trials for managing post-surgical pain and inflammation. As a research chemical, proper handling and safety precautions are paramount to ensure personnel safety and experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) for the heptapeptide this compound is not publicly available, the following PPE and safety measures are recommended based on general best practices for handling research-grade peptides in a laboratory setting.[1][2][3]
Recommended Personal Protective Equipment:
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, powder-free | Prevents dermal absorption and contamination of the sample. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from accidental splashes of reconstituted peptide solutions. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for lyophilized form. Use a fume hood or biosafety cabinet when handling solutions to avoid inhalation of aerosols. | Minimizes inhalation exposure, especially when working with solutions. |
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a fume hood or biosafety cabinet when reconstituting the peptide or preparing solutions.[1]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.
-
Wash hands thoroughly with soap and water after handling.
-
Ensure all personnel are trained on the potential hazards and safe handling procedures for research peptides.[3]
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe and effective use of this compound in a research setting.
Experimental Protocol: In Vivo Inhibition of Nitric Oxide Synthase
The following is a summary of the methodology used in a study investigating the in vivo effects of this compound on nitric oxide synthase induction in rats.
Objective: To determine if this compound inhibits the induction of nitric oxide synthase (iNOS) in an endotoxemia model.
Methodology:
-
Animal Model: Conscious Sprague-Dawley rats were used.
-
Inducing Agent: E. coli lipopolysaccharide (LPS) was administered intravenously (i.v.) at a dose of 5 mg/kg to induce iNOS.
-
This compound Administration: A group of rats received this compound (30 µg/kg, i.v.) 30 minutes prior to the LPS administration.
-
Monitoring: The animals were monitored for 6 hours.
-
Assessment of iNOS Activity:
-
Ex vivo measurement of cGMP production in aortic segments was used as an estimate of nitric oxide synthase activity.
-
The conversion rate of ³[H]-arginine to ³[H]-citrulline was measured in lung homogenates.
-
Results from the study indicated that pretreatment with this compound markedly reduced the LPS-induced increase in iNOS activity.
Signaling Pathway: Inhibition of iNOS Induction
This compound acts by preventing the in vivo induction of nitric oxide synthase (iNOS). The simplified pathway below illustrates the mechanism of iNOS induction by inflammatory stimuli like LPS and the inhibitory point of action for this compound.
Disposal Plan
Unused this compound and any materials that have come into contact with it must be disposed of as chemical waste.
Disposal Procedures:
| Waste Type | Disposal Method |
| Unused this compound (Lyophilized or Solution) | Collect in a clearly labeled, sealed container for chemical waste. |
| Contaminated Consumables (e.g., pipette tips, vials, gloves) | Place in a designated chemical waste bag or container. |
| Contaminated Glassware | Decontaminate with an appropriate solvent or cleaning solution before washing, or dispose of as chemical waste if decontamination is not feasible. |
Follow all local, state, and federal regulations for chemical waste disposal.[2] Do not dispose of this compound or contaminated materials in standard trash or down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
